molecular formula C9H10ClN B2552517 3-Chloro-5,6,7,8-tetrahydroisoquinoline CAS No. 875249-27-7

3-Chloro-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B2552517
CAS No.: 875249-27-7
M. Wt: 167.64
InChI Key: ANGNQXZJVZVJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,6,7,8-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H10ClN and its molecular weight is 167.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGNQXZJVZVJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN=C(C=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-5,6,7,8-tetrahydroisoquinoline CAS 875249-27-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS 875249-27-7): Properties, Synthesis, and Applications

Introduction

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1][2] The partially saturated isoquinoline core offers a three-dimensional structure that is valuable for creating specific interactions with biological targets. The introduction of a halogen, such as chlorine, onto this framework provides a synthetically versatile handle for further molecular elaboration through various cross-coupling reactions. This makes this compound a valuable building block for the synthesis of complex molecular architectures in drug discovery and materials science.[3]

This technical guide serves as a comprehensive resource for researchers, providing an in-depth overview of the known physicochemical properties, safety and handling protocols, and potential synthetic strategies for this compound. By synthesizing available data with established chemical principles, this document aims to facilitate its effective use in the laboratory.

Part 1: Physicochemical and Structural Properties

The fundamental identity and properties of this compound are summarized below.

Chemical Identifiers
IdentifierValueReference
CAS Number 875249-27-7[3][4][5]
IUPAC Name This compound[3]
Molecular Formula C₉H₁₀ClN[3][4][5]
Molecular Weight 167.64 g/mol [3][6]
MDL Number MFCD11870038[3][4][5]
InChI Key ANGNQXZJVZVJMX-UHFFFAOYSA-N[3]
Canonical SMILES ClC1=CC2=C(C=N1)CCCC2[3]
Physicochemical Data
PropertyValueReference
Physical State Liquid, Brown Liquid[3][7]
Purity ≥98%[3][8]
Storage Conditions Store at 2-8°C under an inert atmosphere[4][5]
Molecular Structure

Caption: 2D Structure of this compound

Part 2: Synthesis and Reactivity

While a specific, peer-reviewed synthesis for this compound is not prominently available, a plausible synthetic pathway can be designed based on established methodologies for constructing and functionalizing the tetrahydroisoquinoline core.

Conceptual Synthetic Workflow

A logical approach involves the initial synthesis of the parent 5,6,7,8-tetrahydroisoquinoline heterocycle, followed by selective chlorination of the pyridine ring.

retrosynthesis target This compound precursor1 5,6,7,8-Tetrahydroisoquinoline target->precursor1 Selective Chlorination precursor2 Quinoline precursor1->precursor2 Catalytic Hydrogenation & Isomerization

Caption: Retrosynthetic analysis of the target compound.

Protocol 1: Synthesis of the 5,6,7,8-Tetrahydroisoquinoline Core

The synthesis of the core structure can be achieved via a two-step, one-pot procedure starting from quinoline. This method involves an initial selective hydrogenation of the pyridine ring, followed by an acid-catalyzed isomerization to the more stable 5,6,7,8-tetrahydroisoquinoline. A similar strategy has been patented for the synthesis of the corresponding tetrahydroquinoline.[9]

Causality: The choice of quinoline as a starting material is due to its commercial availability and the well-established chemistry of its selective reduction. A palladium-based catalyst is often employed for its efficacy in hydrogenating nitrogen-containing heterocycles. The process is bifurcated into a low-temperature hydrogenation to form 1,2,3,4-tetrahydroquinoline, followed by a high-temperature isomerization.[9]

Step-by-Step Methodology:

  • Catalyst Preparation (Optional): A specially prepared palladium catalyst can enhance selectivity. This may involve treating a standard Pd/C catalyst with a hydrochloride solution followed by a bicarbonate solution to modify its surface properties.[9]

  • Reaction Setup: In a high-pressure reactor, charge quinoline and the Pd catalyst (e.g., 5 wt% Pd/C) in a suitable solvent.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 8-12 atm) and maintain the temperature at 60-70°C. Stir vigorously until hydrogen uptake ceases, indicating the formation of 1,2,3,4-tetrahydroquinoline.[9]

  • Isomerization: Carefully vent the excess hydrogen to a lower pressure (e.g., 2 atm). Increase the temperature to 160-170°C and stir for 2-4 hours to facilitate the isomerization to 5,6,7,8-tetrahydroisoquinoline.[9]

  • Workup and Purification: Cool the reaction mixture, filter to recover the catalyst, and purify the resulting liquid by vacuum distillation.[9]

Protocol 2: Selective Chlorination (Hypothetical)

The direct electrophilic chlorination of the pyridine ring in 5,6,7,8-tetrahydroisoquinoline is challenging due to the ring's electron-deficient nature. A more plausible strategy involves activating the ring towards substitution.

Causality: One common method to achieve chlorination at a position equivalent to C3 is to first form the N-oxide. The N-oxide activates the C2 and C4 (equivalent to C1 and C3 in isoquinoline) positions towards nucleophilic attack. Subsequent treatment with a chlorinating agent like POCl₃ or SO₂Cl₂ can then install the chlorine atom.

Step-by-Step Methodology (Conceptual):

  • N-Oxide Formation: Dissolve 5,6,7,8-tetrahydroisoquinoline in a suitable solvent like acetic acid or chloroform. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Chlorination: To the crude N-oxide, slowly add a chlorinating agent like phosphorus oxychloride (POCl₃) at a controlled temperature (e.g., 0°C to reflux, optimization required).

  • Workup and Purification: After the reaction is complete, carefully quench the mixture with ice water and neutralize with a base (e.g., NaHCO₃ or NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers should be dried over anhydrous sulfate, filtered, and concentrated. Purify the crude product using silica gel column chromatography to yield this compound.

Reactivity and Synthetic Utility

The primary utility of this compound lies in the reactivity of the C-Cl bond, which serves as a versatile anchor for constructing more complex molecules.

center This compound suzuki Suzuki Coupling (Ar-B(OH)₂) center->suzuki [Pd catalyst] buchwald Buchwald-Hartwig Amination (R₂NH) center->buchwald [Pd catalyst] sonogashira Sonogashira Coupling (Terminal Alkyne) center->sonogashira [Pd/Cu catalyst] cyanation Cyanation (e.g., Zn(CN)₂) center->cyanation [Pd catalyst]

Caption: Potential cross-coupling reactions.

This reactivity profile positions this compound as a key intermediate for generating libraries of substituted tetrahydroisoquinolines for screening in drug discovery programs.

Part 3: Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[3][4][7]

Hazard Identification
Hazard TypeDescriptionGHS PictogramSignal Word
Acute Toxicity H302: Harmful if swallowed. H332: Harmful if inhaled.GHS07Warning
Skin Irritation H315: Causes skin irritation. May cause severe skin burns.GHS07 / GHS05Warning / Danger
Eye Irritation H319: Causes serious eye irritation. May cause severe eye damage.GHS07 / GHS05Warning / Danger
Respiratory Irritation H335: May cause respiratory irritation.GHS07Warning

Note: Some sources indicate corrosive properties (GHS05, Danger), while others classify it as an irritant (GHS07, Warning). It is prudent to handle it with the precautions required for a corrosive material.[7]

Safe Handling and Personal Protective Equipment (PPE)
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10] Do not breathe mist, vapors, or spray.[3][7]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Take off contaminated clothing and wash it before reuse.[7][10]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

First Aid Measures
  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[3][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][10]

  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Clean mouth with water.[3][7]

Storage and Stability
  • Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[7] Store at the recommended temperature of 2-8°C under an inert atmosphere.[4][5]

  • Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[7][11] Incompatible with strong oxidizing agents.[10][11]

References

  • Fluorochem. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • Achmem. (n.d.). This compound.
  • BLDpharm. (n.d.). 875249-27-7 | this compound.
  • Fisher Scientific. (2014, September 25). Safety Data Sheet.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1693. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8348-8360. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methyl-8-chloro-5,6,7,8-tetrahydroquinoline.
  • MolCore. (n.d.). 875249-27-7 | this compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Hit2Lead. (n.d.). This compound.
  • Dell'Anna, M. M., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]

  • AChemBlock. (n.d.). 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one 97%.
  • Fisher Scientific. (n.d.). Tetrahydroisoquinolines.
  • Zhong, Y.-L., & Bulger, P. G. (2010). A Practical and Scalable Synthesis of N-Halo Compounds: 2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Organic Syntheses, 87, 8. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol.
  • Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • Li, X., et al. (2017). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Catalysis Science & Technology, 7(1), 128-134. [Link]

  • Al-Omran, F., et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 919-928. [Link]

  • ResearchGate. (n.d.). Some IR spectral data of compounds (24-27).
  • Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydroisoquinoline 95%.

Sources

An In-Depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroisoquinoline: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-Chloro-5,6,7,8-tetrahydroisoquinoline. As a member of the privileged tetrahydroisoquinoline (THIQ) scaffold family, this compound represents a valuable building block in the design and synthesis of novel therapeutic agents. This document is intended to serve as a foundational resource, consolidating available data and providing expert insights into its chemical nature and significance in drug discovery.

Molecular Identity and Physicochemical Profile

This compound is a heterocyclic compound featuring a tetrahydroisoquinoline core with a chlorine substituent at the 3-position. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 875249-27-7[1]
Molecular Formula C₉H₁₀ClN[1]
Molecular Weight 167.63 g/mol [1]
Canonical SMILES C1CCC2=CN=C(C=C2C1)Cl[1]
InChI InChI=1S/C9H10ClN/c10-9-4-11-8-5-2-1-3-7(8)6-9/h4,6H,1-3,5H2N/A
InChIKey Not AvailableN/A
Predicted LogP 3.01N/A
Physical Form LiquidN/A

Structural Elucidation and Spectroscopic Characterization

A definitive structural analysis of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the vinyl proton, and the four methylene groups of the saturated ring. The chemical shifts and coupling patterns of the aliphatic protons would provide information about the conformation of the cyclohexene ring.

  • ¹³C NMR: The carbon NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The chemical shift of the carbon bearing the chlorine atom (C-3) would be significantly influenced by the electronegativity of the halogen.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule. Aromatic C=C and C=N stretching bands would also be present in the fingerprint region. The C-Cl stretching vibration would likely appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve the loss of a chlorine radical and subsequent rearrangements of the tetrahydroisoquinoline ring system.

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in the public domain. However, plausible synthetic strategies can be devised based on established methods for the preparation of substituted tetrahydroisoquinolines.

Potential Synthetic Pathways

One potential approach involves the construction of the tetrahydroisoquinoline core followed by chlorination. Established methods for synthesizing the 5,6,7,8-tetrahydroisoquinoline scaffold often utilize cyclization reactions of appropriately substituted cyclohexanone or cyclohexenone derivatives.

A generalized synthetic workflow could be envisioned as follows:

G A Cyclohexanone Derivative B β-Amino Ketone Intermediate A->B Mannich Reaction C 5,6,7,8-Tetrahydroisoquinolin-3-one B->C Intramolecular Cyclization D 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline C->D Reduction E This compound D->E Chlorination (e.g., SOCl₂)

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:

  • Formation of a β-Amino Ketone: A suitable cyclohexanone derivative could undergo a Mannich reaction with formaldehyde and an amine to introduce the necessary nitrogen-containing side chain.

  • Intramolecular Cyclization: Acid- or base-catalyzed intramolecular condensation of the β-amino ketone would lead to the formation of the bicyclic 5,6,7,8-tetrahydroisoquinolin-3-one.

  • Reduction of the Carbonyl Group: The ketone functionality at the 3-position could be reduced to a hydroxyl group using a standard reducing agent like sodium borohydride.

  • Chlorination: The resulting alcohol would then be converted to the target 3-chloro derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

It is crucial to note that this is a conceptual pathway, and optimization of reaction conditions would be necessary.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its structural features: the nucleophilic nitrogen atom, the electron-deficient pyridine ring due to the chloro substituent, and the aliphatic carbocyclic ring.

  • N-Alkylation and N-Acylation: The secondary amine in the tetrahydroisoquinoline ring is expected to be nucleophilic and can readily undergo reactions such as alkylation and acylation to introduce substituents at the nitrogen atom.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position activates the ring towards nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, alkoxides, thiols) at this position. This is a key reaction for the diversification of this scaffold in drug discovery programs.

  • Cross-Coupling Reactions: The chloro-substituted pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds and the synthesis of more complex derivatives.

G A This compound B N-Substituted Derivatives A->B N-Alkylation / N-Acylation C 3-Amino/Alkoxy/Thio Derivatives A->C Nucleophilic Aromatic Substitution D 3-Aryl/Alkenyl Derivatives A->D Cross-Coupling Reactions

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydroisoquinoline scaffold is a cornerstone in medicinal chemistry, with numerous natural products and synthetic drugs containing this privileged core.[2] These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

While specific biological data for this compound is limited in the public literature, its structural features suggest significant potential for the development of novel therapeutic agents. The presence of the chlorine atom at the 3-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas:

  • Oncology: Many substituted isoquinoline and tetrahydroisoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases. The 3-chloro-substituted scaffold could serve as a starting point for the design of novel cytotoxic or targeted anticancer agents.

  • Infectious Diseases: The tetrahydroisoquinoline nucleus is found in several natural and synthetic compounds with antimicrobial and antiparasitic properties.[3] The introduction of a chlorine atom can sometimes enhance the antimicrobial potency of a molecule.

  • Central Nervous System (CNS) Disorders: Tetrahydroisoquinoline derivatives have been investigated for their effects on various CNS targets, including dopamine and serotonin receptors. The lipophilicity of this compound may facilitate its penetration of the blood-brain barrier, making it a candidate for the development of CNS-active drugs.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. Based on available safety data, the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is recommended to store the compound in an inert atmosphere at 2-8°C.[1]

Conclusion and Future Perspectives

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique structural features, including the privileged tetrahydroisoquinoline core and the reactive chloro-substituent, make it an attractive starting material for the synthesis of diverse compound libraries.

Further research is warranted to fully elucidate the chemical and biological properties of this compound. Key areas for future investigation include the development of efficient and scalable synthetic routes, a comprehensive study of its reactivity in various chemical transformations, and a thorough evaluation of its biological activity against a panel of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery programs aimed at developing novel and effective treatments for a range of human diseases.

References

  • ACS Omega. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
  • Organic Chemistry Portal. (n.d.). Tetrahydroisoquinoline synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3-methyl-8-chloro-5,6,7,8-tetrahydroquinoline.
  • PMC. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
  • Rsc.org. (n.d.).
  • PubChem. (n.d.). CID 131861180 | C9H10ClN.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010.
  • AChemBlock. (2026, February 16). 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one 97% | CAS: 1105662-39-2.
  • SpringerLink. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Achmem. (n.d.). This compound.
  • ResearchGate. (2026, January 3). (PDF)
  • Journal of Organic and Pharmaceutical Chemistry. (2023, June 3).
  • PubMed. (2011, February 15). Synthesis and biological activity of pyrazolothienotetrahydroisoquinoline and[4][5][6]triazolo[3,4-a]thienotetrahydroisoquinoline derivatives.

  • ResearchGate. (n.d.). Synthesis, transformations and biological activity of derivatives of 5,6,7,8-tetrahydroisoquinolines | Request PDF.
  • Scientific Research Publishing. (n.d.).
  • (n.d.). Table of Characteristic IR Absorptions.
  • Forschungszentrum Jülich. (2021, November 17). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
  • Hit2Lead. (n.d.). This compound | CAS# 875249-27-7 | MFCD11870038 | BB-4044604.
  • MDPI. (2023, February 16). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
  • Canadian Science Publishing. (n.d.). Mass spectra of tetrahydroquinolines.
  • BLDpharm. (n.d.). 875249-27-7|this compound.
  • Achmem. (n.d.). This compound.
  • Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • EMBL-EBI. (n.d.).
  • IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.). Chemical structure search.
  • ChemicalBook. (n.d.). 5,6,7,8-TETRAHYDROISOQUINOLINE manufacturers and suppliers in india.
  • ResearchGate. (2025, November 10). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia.
  • ResearchGate. (2024, September 5). (PDF) Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue.
  • EPA. (2025, October 15). 2-Methyl-5,6,7,8-tetrahydroquinoxaline Properties.
  • Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydroisoquinoline 95 36556-06-6.
  • NIH Cactus. (n.d.). NCI/CADD Chemical Identifier Resolver.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Chemical structure search.

Sources

3-Chloro-5,6,7,8-tetrahydroisoquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroisoquinoline

Abstract This technical guide provides a comprehensive analysis of This compound (CAS: 875249-27-7), a heterocyclic building block critical in medicinal chemistry. Bridging the structural gap between aromatic isoquinolines and saturated piperidines, this scaffold offers a unique three-dimensional profile for drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. This document details its physicochemical properties, structural analysis, synthetic pathways, and reactivity profiles—specifically focusing on Palladium-catalyzed cross-coupling reactions—and outlines rigorous safety and handling protocols.

Part 1: Chemical Identity & Physicochemical Properties[1]

The molecule is a bicyclic heterocycle consisting of a pyridine ring fused to a saturated cyclohexane ring. The chlorine substituent at the 3-position (adjacent to the nitrogen, separated by one carbon in the isoquinoline numbering scheme) serves as a versatile handle for functionalization.

Table 1: Physicochemical Data Profile
PropertyValueNotes
Chemical Name This compoundIUPAC
CAS Registry Number 875249-27-7 Unique Identifier
Molecular Formula C₉H₁₀ClN
Molecular Weight 167.64 g/mol Calculated
SMILES Clc1cc2CCCCc2cn1Canonical
Structure Pyridine fused to Cyclohexane3-Cl substitution
Appearance Solid or Viscous LiquidLow melting point
LogP ~3.01Predicted (Lipophilic)
pKa ~3.5 - 4.5Pyridine nitrogen (Predicted)
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow water solubility

Note on Numbering: In the isoquinoline system, the nitrogen is at position 2. The carbons are numbered starting from the bridgehead-adjacent carbon (1), then Nitrogen (2), then the other carbon (3). Thus, "3-Chloro" places the halogen adjacent to the nitrogen, providing electronic activation similar to 2-chloropyridine.

Part 2: Structural Analysis & Electronic Properties

The 5,6,7,8-tetrahydroisoquinoline scaffold is distinct from fully aromatic isoquinoline.

  • Ring A (Pyridine): Remains aromatic, maintaining planarity and electron-deficiency. The nitrogen atom acts as a hydrogen bond acceptor.

  • Ring B (Cyclohexane): Is saturated, adopting a twist-chair conformation. This imparts "Fsp3" character (fraction of sp3 carbons), which is desirable in modern drug design to improve solubility and target selectivity compared to flat aromatic systems.

  • 3-Chloro Substituent:

    • Electronic Effect: The chlorine atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the pyridine nitrogen compared to the parent molecule.

    • Reactivity: The C-Cl bond is activated for nucleophilic attack and oxidative addition by transition metals (Pd, Ni) due to the electron-deficient nature of the pyridine ring.

Part 3: Synthesis & Manufacturing[9]

While specific proprietary process patents for the 3-chloro derivative are often held as trade secrets, the synthesis generally follows established routes for functionalized pyridines.

Core Synthetic Pathway (Conceptual)

The most robust route involves the construction of the pyridine ring followed by functionalization.

  • Ring Construction: Reaction of cyclohexanone (or its enamine) with a C-N-C fragment (e.g., urea, cyanoacetamide, or triazine derivatives) to form the tetrahydroisoquinoline core.

  • Intermediate Formation: Formation of 5,6,7,8-tetrahydroisoquinolin-3-ol (or its tautomer, the 3-one).

  • Deoxychlorination: Conversion of the hydroxyl group to a chloride using a chlorinating agent.

Reagents:

  • Phosphorus Oxychloride (POCl₃): The standard reagent for converting pyridinones/hydroxypyridines to chloropyridines.

  • Phosphorus Pentachloride (PCl₅): Often used as an additive to enhance rate.

Synthesis Start Cyclohexanone Precursor Inter 3-Hydroxy-5,6,7,8- tetrahydroisoquinoline Start->Inter Cyclization Product 3-Chloro-5,6,7,8- tetrahydroisoquinoline Inter->Product Deoxychlorination Reagent POCl3 / Heat Reagent->Inter

Caption: General synthetic workflow for converting the hydroxy-precursor to the chloro-target via nucleophilic displacement.

Part 4: Reactivity & Applications[10]

The primary utility of this compound is as an electrophile in Palladium-catalyzed cross-coupling reactions . The chlorine atom serves as a leaving group, allowing the attachment of diverse aryl, heteroaryl, or alkyl groups.

Suzuki-Miyaura Coupling
  • Mechanism: The activated C-Cl bond undergoes oxidative addition to Pd(0).

  • Utility: Used to synthesize biaryl scaffolds common in kinase inhibitors.

  • Conditions: Typically requires electron-rich ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate oxidative addition into the aryl chloride bond.

Buchwald-Hartwig Amination
  • Utility: Introduction of amine groups to form C-N bonds.

  • Significance: Many CNS-active drugs contain amino-isoquinoline motifs.

Nucleophilic Aromatic Substitution (SnAr)
  • While less reactive than 1-chloroisoquinoline, the 3-chloro position can undergo SnAr with strong nucleophiles (alkoxides, thiols) under forcing conditions or microwave irradiation.

Part 5: Experimental Protocol (Suzuki Coupling)

Objective: Coupling of this compound with Phenylboronic acid.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Workflow:

  • Setup: In a nitrogen-purged reaction vial, combine the chloro-substrate, phenylboronic acid, and Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS for the consumption of the starting material (m/z 167.6) and formation of the product (m/z 209.1).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + R-Cl TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + R'-B(OH)2 / Base RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 Product Release

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-chloro-5,6,7,8-THIQ.

Part 6: Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of vapors or dust.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

  • Achmem. (n.d.). This compound Safety Data Sheet. Retrieved from

  • Hit2Lead. (n.d.). Compound Profile: this compound (CAS 875249-27-7).[2][3] Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling: Mechanism and Conditions. Retrieved from

  • PubChem. (2025).[4] 5,6,7,8-Tetrahydroisoquinoline (Parent Compound Data). National Library of Medicine. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: this compound. Retrieved from

Sources

Technical Guide: Comparative Analysis of 1,2,3,4- and 5,6,7,8-Tetrahydroisoquinoline Derivatives

[1]

Executive Summary

The tetrahydroisoquinoline (THIQ) scaffold represents a dichotomy in medicinal chemistry. While both 1,2,3,4-THIQ and 5,6,7,8-THIQ share the same molecular formula (

The 1,2,3,4-THIQ isomer features a basic secondary amine within a saturated ring fused to a benzene core. It is a "privileged scaffold" in neuroscience, mimicking dopamine and possessing significant adrenergic activity, yet carries a liability for neurotoxicity via metabolic oxidation (MPTP-like mechanisms).

Conversely, the 5,6,7,8-THIQ isomer contains a pyridine ring fused to a saturated carbocycle. It behaves as a weak base and an aromatic system, often utilized as a bioisostere for quinoline or isoquinoline to modulate lipophilicity (

Section 1: Structural & Electronic Divergence

The fundamental difference lies in the location of the saturation, which dictates the hybridization of the nitrogen atom and the resulting acid-base chemistry.

Comparative Physicochemical Profile
Feature1,2,3,4-Tetrahydroisoquinoline5,6,7,8-Tetrahydroisoquinoline
Nitrogen Hybridization

(Aliphatic amine)

(Aromatic pyridine)
Basicity (

)
~9.5 (Strongly Basic)~5.2 - 6.0 (Weakly Basic)
H-Bonding Donor & AcceptorAcceptor Only (unless protonated)
Topology Puckered N-ring / Planar BenzenePlanar N-ring / Puckered Carbocycle
Electronic Character Electron-rich aromatic ring (activates EAS)Electron-deficient aromatic ring (deactivates EAS)
Key Liability Oxidation to iminium cations (Neurotoxicity)N-Oxidation (Benign metabolic clearance)
3D Topology and Binding
  • 1,2,3,4-THIQ: The saturated nitrogen-containing ring adopts a half-chair conformation. This places the nitrogen lone pair in a specific vector ideal for salt-bridging with aspartate residues in GPCRs (e.g., Dopamine D2, Adrenergic

    
    ).
    
  • 5,6,7,8-THIQ: The nitrogen is part of a planar aromatic ring. The saturated carbocycle (positions 5,6,7,[1][2]8) provides steric bulk and hydrophobic interaction potential but lacks the specific directional H-bond donating capability of the 1,2,3,4-isomer.

Section 2: Synthetic Access & Methodologies

Synthetic accessibility often dictates scaffold selection. The 1,2,3,4-isomer is synthetically modular (Pictet-Spengler), whereas the 5,6,7,8-isomer typically requires reduction of fully aromatic precursors.

Visualization: Synthetic Pathways

SynthesisPathwayscluster_01,2,3,4-THIQ Synthesis (Pictet-Spengler)cluster_15,6,7,8-THIQ Synthesis (Selective Reduction)Start1PhenethylamineIminiumIminium IonIntermediateStart1->IminiumCondensationAldehydeAldehyde (R-CHO)Aldehyde->IminiumProduct11,2,3,4-THIQIminium->Product1Cyclization (H+)Start2IsoquinolineProduct25,6,7,8-THIQStart2->Product2H2 / PtO2 / AcOH(Kinetic Control)OverRedDecahydroisoquinoline(Impurity)Start2->OverRedHigh Temp/Press

Caption: Comparative synthetic routes. 1,2,3,4-THIQ allows modular R-group insertion via aldehydes; 5,6,7,8-THIQ relies on careful reduction control.

Experimental Protocols
Protocol A: Pictet-Spengler Synthesis of 1,2,3,4-THIQ

Context: This is the gold standard for creating substituted 1,2,3,4-THIQ libraries.

  • Reagents: Phenethylamine derivative (1.0 eq), Aldehyde (1.1 eq), Trifluoroacetic acid (TFA) or HCl.

  • Procedure:

    • Dissolve amine and aldehyde in dry Dichloromethane (DCM).

    • Add TFA (2-3 eq) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 12-24 hours.

    • Validation: Monitor disappearance of imine intermediate via TLC.

    • Workup: Basify with NaOH (pH > 10) to deprotonate the secondary amine, extract with DCM.

    • Note: Electron-donating groups (EDGs) on the phenyl ring accelerate cyclization (para/ortho direction).

Protocol B: Selective Hydrogenation to 5,6,7,8-THIQ

Context: Reducing the benzene ring while sparing the pyridine ring is thermodynamically challenging and requires acidic media to protonate the pyridine (protecting it from hydrogenation).

  • Reagents: Isoquinoline (1.0 eq), Platinum Oxide (

    
    , Adams' Catalyst, 5 mol%), Glacial Acetic Acid, concentrated HCl (trace).
    
  • Procedure:

    • Dissolve isoquinoline in glacial acetic acid. Add trace HCl to ensure protonation of the pyridine nitrogen (Pyridinium salts resist hydrogenation more than benzene rings).

    • Add

      
       under inert atmosphere (
      
      
      ).
    • Pressurize with Hydrogen gas (

      
      ) to 3-4 atm (Parr shaker).
      
    • Stir at Room Temperature for 6-12 hours.

    • Critical Control: Monitor closely. Over-reduction leads to decahydroisoquinoline.

    • Workup: Filter catalyst over Celite. Neutralize acid with

      
      . Extract with Ethyl Acetate.
      

Section 3: Pharmacology & Toxicology[4]

1,2,3,4-THIQ: The Dopaminergic Double-Edged Sword

This scaffold is structurally homologous to dopamine.

  • Mechanism: Acts as a rigidified dopamine analog.

  • Applications: Debrisoquine (antihypertensive), Nomifensine (antidepressant/DRI).

  • Toxicity (The MPTP Phenomenon): The major risk in drug design using this scaffold is the potential for metabolic oxidation to a quaternary iminium species.

    • MPTP Analog: If the Nitrogen is methylated and the 4-position is unsubstituted, MAO-B can oxidize the molecule to an

      
       analog.
      
    • Consequence: This cation is taken up by dopamine transporters (DAT) and inhibits Mitochondrial Complex I, causing Parkinsonian neurodegeneration.[3]

5,6,7,8-THIQ: The Kinase & Adrenergic Modulator

This scaffold is distinct because the nitrogen is not basic enough to mimic dopamine's interaction with the aspartate residue in the D2 receptor binding pocket in the same way.

  • Mechanism: Often functions as a bioisostere for quinazoline in kinase inhibitors or as an

    
    -adrenergic agonist.
    
  • Example: TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) is a specific

    
    -adrenergic receptor agonist with anxiolytic properties, lacking the locomotor side effects of amphetamines.[2]
    
  • Safety: Does not undergo MAO-B mediated oxidation to neurotoxic cations because the nitrogen ring is already aromatic.

Visualization: Metabolic Toxicity Pathway

Toxicitycluster_safeSafe Metabolism (5,6,7,8-THIQ)cluster_toxicNeurotoxic Pathway (1,2,3,4-THIQ derivatives)SafeStart5,6,7,8-THIQSafeProdN-Oxide / Hydroxylation(Excreted)SafeStart->SafeProdCYP450MPTPN-Methyl-1,2,3,4-THIQ(Lipophilic Precursor)MPDPDihydropyridiniumIntermediateMPTP->MPDPMAO-B OxidationMPPIsoquinolinium Cation(Mitochondrial Toxin)MPDP->MPPSpontaneous Oxidation

Caption: 5,6,7,8-THIQ avoids the MAO-B toxification pathway that plagues specific 1,2,3,4-THIQ derivatives (like MPTP).

References

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol. BenchChem. Link

  • Faheem, F., et al. (2021).[4] 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[4] Expert Opinion on Drug Discovery. Link

  • Young, R., et al. (2005). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews. Link

  • Naoi, M., et al. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Biological & Pharmaceutical Bulletin. Link

  • Storch, A., et al. (2004). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+). Journal of Neurochemistry. Link

3-Chloro-5,6,7,8-tetrahydroisoquinoline safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold for Next-Gen Therapeutics

3-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS: 875249-27-7) is not merely a reagent; it is a "privileged structure" in medicinal chemistry. By fusing a saturated cyclohexane ring to a pyridine core, it offers a unique lipophilic profile and conformational rigidity compared to the flat isoquinoline parent. This structural nuance is critical in optimizing Ligand Lipophilicity Efficiency (LLE) during drug discovery, particularly for kinase inhibitors and GPCR ligands.

However, its utility hinges on the reactivity of the C3-chlorine atom. Unlike its bromo- or iodo- analogs, the C-Cl bond is stronger (bond dissociation energy ~95 kcal/mol), requiring specialized catalytic systems for activation. This guide synthesizes the safety protocols required to handle this hazardous intermediate with the advanced methodologies needed to functionalize it.

Chemical Identity & Physicochemical Profile

Table 1: Core Technical Specifications

PropertyDataNote
Chemical Name This compound
CAS Number 875249-27-7Unique Identifier
Molecular Formula C₉H₁₀ClN
Molecular Weight 167.64 g/mol
Physical State Solid (Low melting) or Viscous OilDepends on purity/polymorph.[1] Check CoA.
Solubility DCM, EtOAc, DMSO, MethanolSparingly soluble in water.
pKa (Calc) ~3.5 - 4.0Pyridine nitrogen is weakly basic due to Cl- electron withdrawal.
Storage 2–8°C, Inert Atmosphere (Argon/N₂)Prevent oxidation of the saturated ring.

Hazard Identification & Risk Assessment (GHS)

This compound is an alkyl-heteroaryl halide . The primary risks stem from its ability to alkylate biological macromolecules and its potential corrosivity to mucous membranes.

GHS Classification & Interpretation
  • Signal Word: WARNING

  • Pictograms: Exclamation Mark (GHS07)

Hazard CodeStatementApplication Scientist’s Interpretation
H302 Harmful if swallowedBioavailability Risk: The lipophilic tetrahydro- ring facilitates crossing cell membranes. Treat as a systemic toxin.
H315 Causes skin irritationContact Dermatitis: The basic nitrogen can react with skin fatty acids; the organic halide moiety may cause sensitization.
H319 Causes serious eye irritationMucosal Threat: Dust or vapors can cause immediate lachrymation and potential corneal clouding.
H335 May cause respiratory irritationInhalation Risk: Volatility is low, but aerosols generated during weighing or rotovap are hazardous.
Critical Safety Workflow: The "Barrier" Protocol

Do not rely solely on a lab coat. The lipophilicity of this compound allows it to penetrate standard nitrile gloves over time.

Recommendation: Use Double-Gloving (Nitrile inner / Neoprene outer) if handling >1g. Change outer gloves immediately upon splash contact.

Synthetic Utility: Activating the C-Cl Bond

The 3-chloro position is electronically deactivated compared to a 2-chloropyridine due to the electron-donating effect of the alkyl ring at positions 5-8. Standard nucleophilic aromatic substitution (


) is often sluggish unless harsh conditions are used.

The Solution: Palladium-Catalyzed Buchwald-Hartwig Amination.[2][3] To functionalize this core, we utilize a "Third-Generation" Buchwald Pre-catalyst system to facilitate the oxidative addition of the unreactive C-Cl bond.

Experimental Protocol: C-N Cross-Coupling

Objective: Coupling this compound with a secondary amine (e.g., Morpholine).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

    • Why XPhos? The bulky biaryl phosphine ligand promotes the difficult oxidative addition into the electron-rich aryl chloride bond [1].

  • Base: NaOtBu (1.5 equiv)

    • Why NaOtBu? Strong enough to deprotonate the amine-Pd complex but soluble in organic media.

  • Solvent: Toluene or Dioxane (Anhydrous, sparged with Ar).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.

  • Solids Addition: Charge the tube with the aryl chloride, Pd₂(dba)₃, XPhos, and NaOtBu. Note: Add the catalyst last to minimize air exposure.

  • Solvent/Liquid Addition: Add anhydrous Toluene via syringe. Add Morpholine via syringe.

  • Degassing: Freeze-pump-thaw (3 cycles) or vigorous Argon sparging (15 mins) is critical . Oxygen poisons the Pd(0) species.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

    • Monitoring: Check LCMS for the disappearance of m/z 167.6 (M+H) and appearance of product.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black and insoluble salts. Concentrate and purify via Flash Chromatography.

Visualization: Reaction & Safety Logic

The following diagrams illustrate the decision logic for handling and the mechanistic pathway for the synthesis described above.

Figure 1: Mechanistic Pathway & Safety Checkpoints

This diagram maps the catalytic cycle, highlighting where safety controls (Argon, Temperature) intersect with chemical steps.[1][4]

BuchwaldReaction Start Start: 3-Cl-Tetrahydroisoquinoline OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Pd(0)/XPhos PdComplex Pd(II)-Amido Complex OxAdd->PdComplex + Amine / Base RedElim Reductive Elimination (Product Release) PdComplex->RedElim Heat RedElim->Start Regenerate Pd(0) Product Final C-N Coupled Product RedElim->Product Safety1 Control: Inert Atmosphere (Prevents Catalyst Death) Safety1->OxAdd Safety2 Control: Temp < 110°C (Avoid Pressure Build-up) Safety2->PdComplex

Caption: Pd-catalyzed cycle requiring strict oxygen exclusion (Safety 1) to overcome the stable C-Cl bond energy.

Figure 2: Handling & Exposure Decision Tree

A self-validating logic flow for determining PPE and spill response.

SafetyLogic State Physical State Check Solid Solid / Powder State->Solid Liquid Oil / Solution State->Liquid HighRisk Risk: Inhalation/Dust Solid->HighRisk AbsorbRisk Risk: Skin Absorption Liquid->AbsorbRisk Action1 Use Fume Hood + N95 if outside hood HighRisk->Action1 Action2 Double Nitrile Gloves + Splash Goggles AbsorbRisk->Action2 Spill Accidental Spill? Action1->Spill Action2->Spill CleanSolid Sweep (No Dust) -> Bag Spill->CleanSolid If Solid CleanLiq Absorb (Vermiculite) -> Bag Spill->CleanLiq If Liquid

Caption: Operational logic for PPE selection based on physical state (Solid vs. Liquid).

Emergency Protocols

In the event of exposure, the lipophilic nature of the compound requires immediate and specific action to prevent systemic absorption.

  • Eye Contact: Rinse immediately with water for 15 minutes.[5][6][7] Do not use neutralizing agents. The mechanical flushing is critical to remove particulates.

  • Skin Contact: Wash with soap and water.[5][6][8][9] Avoid organic solvents (ethanol/acetone) for cleaning skin; they will dissolve the compound and accelerate transdermal delivery.

  • Spill Cleanup:

    • Small: Absorb with vermiculite or sand.

    • Large: Evacuate area.[7][9][10] Use SCBA if dust is present. Do not wash into drains (toxic to aquatic life).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11319225, this compound." PubChem.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 3-Chloroisoquinoline derivatives." Merck KGaA.

  • Organic Chemistry Portal. (2023). "Buchwald-Hartwig Cross Coupling Reaction."

Sources

Strategic Sourcing and Technical Profile: 3-Chloro-5,6,7,8-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroisoquinoline

Content Type: Technical Whitepaper & Sourcing Guide Target Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists.

Executive Summary

This compound (CAS: 875249-27-7 ) is a specialized heterocyclic building block bridging the gap between aromatic isoquinolines and saturated piperidine systems. Unlike its fully aromatic parent, the 5,6,7,8-tetrahydro- variant retains the basicity and reactivity of the pyridine ring while offering a lipophilic, conformationally restricted cyclohexane fusion. This unique electronic and steric profile makes it a "privileged scaffold" in the design of kinase inhibitors, GPCR ligands, and CNS-active agents.

This guide provides a comprehensive analysis of the commercial landscape, pricing models, synthetic routes affecting impurity profiles, and quality assurance protocols required for pharmaceutical-grade procurement.

Chemical Identity & Technical Specifications

ParameterSpecification
Chemical Name This compound
CAS Number 875249-27-7
Molecular Formula C₉H₁₀ClN
Molecular Weight 167.64 g/mol
MDL Number MFCD11870038
Appearance Off-white to pale yellow solid (low melting) or oil (depending on purity)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
pKa (Calc) ~3.5 - 4.0 (Pyridine nitrogen is less basic due to Cl- electron withdrawal)

Market Landscape: Suppliers & Price Analysis

The supply chain for this compound is characterized by a mix of catalog suppliers (mg scale) and CROs capable of scale-up (kg scale). It is not a commodity chemical; it is a functionalized intermediate.

Tiered Pricing Estimates (Q1 2026)

Note: Prices are estimates based on spot market analysis of chlorinated heteroaromatic building blocks. Actual quotes vary by synthesis route and purity requirements.

QuantityPrice Range (USD)Lead TimePrimary Sourcing Channel
Discovery (100 mg - 1 g) $150 - $350 / g1-2 WeeksCatalog Suppliers (e.g., Fluorochem, Combi-Blocks)
Process Dev (10 g - 100 g) $80 - $120 / g3-5 WeeksSpecialized CROs (e.g., Enamine, WuXi AppTec)
Pilot Scale (1 kg+) $2,500 - $4,500 / kg8-12 WeeksCustom Synthesis (FTE or Fee-for-Service)
Key Suppliers & Availability
  • Fluorochem (UK/EU): Reliable stock for discovery scales (1g - 10g). Known for high QC standards.

  • Enamine (Ukraine/EU): immense building block library; likely holds stock or valid synthesis protocols for rapid make-on-demand.

  • Combi-Blocks (USA): Competitive pricing for US-based researchers; often stocks chlorinated heterocycles.

  • WuXi AppTec / Pharmaron (China): Primary partners for kg-scale custom synthesis.

Technical Deep Dive: Synthesis & Impurity Profiling

Understanding the synthesis is critical for sourcing because the route dictates the impurity profile . A cheap batch may contain regioisomers or heavy metal residues that interfere with downstream cross-coupling reactions.

Retrosynthetic Analysis

The 3-chloro substituent is difficult to introduce directly onto the 5,6,7,8-tetrahydroisoquinoline ring due to the deactivating nature of the pyridine nitrogen. The commercial route typically involves constructing the ring rather than functionalizing the parent molecule.

Primary Commercial Route: The "Ring Construction" Approach
  • Starting Material: Cyclohexanone.

  • Condensation: Reaction with a C3-nitrogen source (e.g., cyanoacetamide or malononitrile) via a Guareschi-Thorpe condensation to form the pyridine ring.

  • Intermediate: 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline (or its tautomer, the isoquinolinone).[1]

  • Chlorination: Conversion of the hydroxyl group to chloride using Phosphoryl Chloride (

    
    ) or Thionyl Chloride (
    
    
    
    ).
Synthesis Workflow Visualization

The following diagram illustrates the logical flow of synthesis and the associated risk points for impurities.

SynthesisRoute Cyclohexanone Cyclohexanone (Starting Material) Intermediate Intermediate: 3-Hydroxy-5,6,7,8-THIQ (Solid) Cyclohexanone->Intermediate Condensation (Base cat.) Reagent Cyanoacetamide / Malononitrile Reagent->Intermediate Chlorination Chlorination (POCl3 / Reflux) Intermediate->Chlorination Impurity1 Impurity A: Unreacted 3-Hydroxy Intermediate->Impurity1 Incomplete Rxn Crude Crude Product (Acidic) Chlorination->Crude Impurity2 Impurity B: Phosphorous Residues Chlorination->Impurity2 Hydrolysis Byproduct Final Target: 3-Chloro-5,6,7,8-THIQ Crude->Final Workup & Purification

Caption: Commercial synthesis pathway highlighting the critical chlorination step where P-impurities and unreacted starting materials originate.

Quality Assurance Protocol (Self-Validating System)

To ensure the material purchased meets the stringent requirements of drug discovery (especially for use in Palladium-catalyzed cross-couplings), implement this 3-Point Check :

The "Red Flag" Impurity List

When reviewing the Certificate of Analysis (CoA), specifically check for:

  • 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline: The hydrolysis product or unreacted precursor. It will quench bases and poison catalysts.

    • Detection: LC-MS (M-Cl + OH mass shift).

  • Inorganic Phosphates: Residues from

    
    .
    
    • Detection:

      
       NMR or elemental analysis.
      
  • Regioisomers: 1-Chloro isomer (rare in this specific route, but possible if starting from N-oxide chemistry).

QC Decision Tree

QCDecision Start Receive Batch HNMR 1H NMR Consistent? Start->HNMR Purity HPLC Purity > 97%? HNMR->Purity Yes Reject Reject / Repurify HNMR->Reject No (Wrong Isomer) Cl_Check Chlorine Content (Elemental/MS)? Purity->Cl_Check Yes Purity->Reject No (<95%) Approve Release for Synthesis Cl_Check->Approve Yes Cl_Check->Reject No (De-chlorinated)

Caption: Logical workflow for incoming raw material verification to prevent downstream failure.

Applications & Handling

Medicinal Chemistry Utility

This molecule functions as a lipophilic pyridine mimic .

  • Kinase Inhibitors: The 3-position chlorine is an excellent handle for Buchwald-Hartwig aminations or Suzuki couplings to attach the "hinge-binding" motif.

  • Solubility Modulation: The saturated ring (positions 5-8) increases

    
     character (Fsp3), which often improves solubility and metabolic stability compared to the flat, fully aromatic isoquinoline.
    
Safety & Handling
  • Hazard: Irritant (Skin/Eye/Respiratory).[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond on the pyridine ring is relatively stable, but prolonged exposure to moisture can lead to slow hydrolysis to the pyridone.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1260877508 (this compound). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydroisoquinolines: Methodologies and Mechanisms. Retrieved from [Link]

  • Barrios-Rivera, J., et al. (2020). Asymmetric Transfer Hydrogenation of Dihydroisoquinolines.[3] Organic Letters.[3] (Contextual reference for THIQ scaffold utility). Retrieved from [Link]

Sources

Methodological & Application

synthesis of 3-Chloro-5,6,7,8-tetrahydroisoquinoline from 5,6,7,8-tetrahydroisoquinoline

[1][2]

Executive Summary & Strategic Analysis

The conversion of 5,6,7,8-tetrahydroisoquinoline to its 3-chloro derivative requires the activation of the pyridine ring, which is naturally electron-deficient and resistant to direct electrophilic halogenation. The industry-standard approach involves a two-step sequence:

  • 
    -Oxidation:  Conversion of the pyridine nitrogen to the 
    
    
    -oxide to increase the susceptibility of the
    
    
    -positions (C1 and C3) to nucleophilic attack.
  • Regioselective Chlorination: Treatment with phosphorus oxychloride (POCl

    
    ).[1][2] This effects a rearrangement where the oxygen is eliminated and a chlorine atom is installed at an 
    
    
    -carbon.
The Regioselectivity Challenge

Unlike standard isoquinoline (where C1 chlorination is overwhelmingly favored), 5,6,7,8-tetrahydroisoquinoline functions electronically as a 3,4-dialkylpyridine. The chlorination can occur at C1 (adjacent to the bridgehead) or C3 (adjacent to the methylene C4).

  • C1 Position: Activated by the inductive effect of the ring fusion but sterically more hindered.

  • C3 Position: Less sterically hindered but electronically less activated.

  • Outcome: While mixtures are common, optimized thermal conditions and solvent choice can maximize the yield of the 3-chloro isomer. Chromatographic purification is typically required to remove the 1-chloro isomer.

Reaction Mechanism & Pathway Visualization

The reaction proceeds via the formation of an active


GStart5,6,7,8-TetrahydroisoquinolineNOxideN-Oxide IntermediateStart->NOxidemCPBA, DCM0°C to RTActivated[N-O-POCl2]+ ComplexNOxide->ActivatedPOCl3, RefluxProd33-Chloro-5,6,7,8-THIQ(Target)Activated->Prod3Cl- attack at C3(Major/Minor depending on cond.)Prod11-Chloro-5,6,7,8-THIQ(Isomer Byproduct)Activated->Prod1Cl- attack at C1

Figure 1: Synthetic pathway showing the bifurcation at the chlorination step.

Detailed Experimental Protocols

Step 1: Synthesis of 5,6,7,8-Tetrahydroisoquinoline -oxide[5]

This step activates the ring.



Reagents:

  • 5,6,7,8-Tetrahydroisoquinoline (1.0 equiv)[3][4]

  • mCPBA (1.2 - 1.5 equiv, 70-75% purity)

  • Dichloromethane (DCM) (0.2 M concentration)

  • Sat. NaHCO

    
     solution (for quench)
    

Protocol:

  • Dissolution: Dissolve 5,6,7,8-tetrahydroisoquinoline (e.g., 5.0 g, 37.5 mmol) in DCM (180 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add mCPBA (approx. 11.0 g, ~45 mmol) portion-wise over 20 minutes. Caution: Exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours . Monitor by TLC (System: 10% MeOH in DCM). The

    
    -oxide typically runs much lower (more polar) than the starting material.
    
  • Workup:

    • Filter off any precipitated

      
      -chlorobenzoic acid.
      
    • Wash the filtrate with saturated NaHCO

      
       (3 x 50 mL) to remove acidic byproducts.
      
    • Wash with brine (1 x 50 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      , filter, and concentrate in vacuo.
  • Output: The

    
    -oxide is typically obtained as a thick oil or low-melting solid. It can often be used directly in the next step without column chromatography if purity is >90% by 
    
    
    H NMR.
Step 2: Regioselective Chlorination (Reissert-Henze)

This step installs the chlorine.[1] The use of a sealed tube at elevated temperatures (160-170°C) is often cited to drive the reaction, particularly for the 3-position.

Reagents:

  • 5,6,7,8-Tetrahydroisoquinoline

    
    -oxide (1.0 equiv)
    
  • Phosphorus Oxychloride (POCl

    
    ) (5.0 - 10.0 equiv) - Acts as reagent and solvent.
    
  • Triethylamine (optional, 1.0 equiv) - Can act as a base sponge to modulate acidity.

Safety Warning: POCl

Protocol:

  • Setup: Place the crude

    
    -oxide (e.g., 5.0 g) into a heavy-walled pressure vial or a round-bottom flask equipped with a reflux condenser and drying tube (CaCl
    
    
    ).
  • Addition: Carefully add POCl

    
     (25–30 mL). Note: If the reaction is too vigorous, dilute with anhydrous chloroform, but neat POCl
    
    
    is preferred for higher temperatures.
  • Reaction:

    • Method A (Reflux): Heat to reflux (approx. 105°C) for 12–16 hours.

    • Method B (High Temp - Recommended for 3-Cl): Seal the vessel and heat to 160–170°C for 4–8 hours. High temperature often favors the thermodynamic product and ensures complete conversion.

  • Quench (Critical Step):

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove excess POCl

      
       (use a base trap for the pump).
      
    • Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <20°C.

    • Neutralize carefully with solid Na

      
      CO
      
      
      or 50% NaOH solution until pH ~8.
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry organic layers over MgSO

    
     and concentrate.
    
  • Purification:

    • The crude residue will likely contain a mixture of 1-chloro and 3-chloro isomers.

    • Flash Chromatography: Silica gel, Gradient 0% to 20% Ethyl Acetate in Hexanes.

    • Identification: The 1-chloro isomer (more sterically shielded) typically elutes before the 3-chloro isomer, but this should be confirmed via 2D-NMR (NOESY) or comparison with standards.

Quantitative Data Summary

ParameterValue / ConditionNotes
Step 1 Yield 85 - 95%

-Oxide formation is quantitative.
Step 2 Yield 40 - 65%Combined yield of chloro-isomers.
Regioselectivity Variable1-Cl : 3-Cl ratio varies (often 2:1 to 1:1).
Appearance Pale Yellow Oil/Solid3-Cl isomer often solidifies (mp ~45-50°C).
Storage 2-8°C, Inert GasProtect from moisture.

Troubleshooting & Alternative Routes

Issue: Low Regioselectivity (Too much 1-Chloro isomer)

If the direct chlorination yields predominantly the 1-chloro isomer (a common issue due to the activation of the C1 position by the ring fusion), consider the 3-Hydroxyl Intermediate Route .

Alternative Protocol (via 3-ol): If you can source or synthesize 5,6,7,8-tetrahydroisoquinolin-3-ol (tautomer of the 3-one), the chlorination is site-specific.

  • Substrate: 5,6,7,8-tetrahydroisoquinolin-3-ol.

  • Reagent: POCl

    
     (neat).
    
  • Condition: Sealed tube, 170°C , 16 hours.

  • Result: This yields this compound exclusively, as the leaving group (OH) is already at the 3-position.

Note: The synthesis of the 3-ol from the parent amine is non-trivial and usually requires different starting materials (e.g., cyclization of acyclic precursors), making the N-oxide route described above the standard for "direct" functionalization.

References

  • General N-Oxide Chlorination: Robison, M. M., & Robison, B. L. (1958). The Reaction of Isoquinoline N-Oxide with Acetic Anhydride. Journal of Organic Chemistry, 23(6), 855–856. Link

  • Synthesis of 3-Chloro via 3-ol: Anderson, D. R., et al. (2014). MK2 Inhibitors and Uses Thereof. WO Patent 2014/149164 A1. (See Example 2, Step 2 for specific POCl3 conditions at 170°C). Link

  • Regioselectivity in Heterocycles: Tan, J.-P., et al. (2023). Gold-Catalyzed Intramolecular Hydroarylation... (Context on tetrahydroisoquinoline reactivity). Journal of Organic Chemistry, 88, 11945-11953. Link

  • Commercial Availability & Properties: this compound (CAS 875249-27-7). Chemical Book / Fluorochem Listings. Link

Application Note: Nucleophilic Substitution Protocols for 3-Chlorinated Heteroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The "Meta" Challenge in Heteroaromatic Substitution

For researchers in drug discovery, 3-chloropyridine and its analogs (3-chlorothiophene, 3-chloroquinoline) represent a classic synthetic bottleneck. Unlike 2- or 4-chlorinated isomers, which undergo Nucleophilic Aromatic Substitution (


) via a stabilized Meisenheimer complex (where the nitrogen lone pair stabilizes the negative charge), the 3-position is electronically "invisible" to this stabilization.

Consequently, standard


 conditions (e.g., heating with an amine in DMSO) typically result in 0% conversion  or require forcing conditions that lead to decomposition.

This guide details three validated protocols to bypass this electronic limitation:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The industry gold standard for high yield and selectivity.

  • Nickel-Catalyzed Substitution: A cost-effective, high-turnover alternative for aryl chlorides.

  • Hetaryne-Mediated Substitution: A transition-metal-free approach, useful only when regioselectivity is not the primary constraint.

Part 2: Decision Matrix & Mechanism Visualization

Before selecting a protocol, analyze the substrate's electronic landscape. The following diagram illustrates why classical pathways fail and how metal catalysis bridges the energy gap.

ReactionPathways Start 3-Chloropyridine (Substrate) SNAr Classical SNAr (High Energy Barrier) Start->SNAr Nucleophile (Heat) Pd_Cycle Pd(0)/Pd(II) Catalysis (Buchwald-Hartwig) Start->Pd_Cycle Pd Cat / Ligand Hetaryne Hetaryne Pathway (Strong Base) Start->Hetaryne NaNH2 / tBuOK Meisenheimer Unstabilized Meisenheimer Complex SNAr->Meisenheimer Forbidden (No N-stabilization) Product 3-Substituted Pyridine OxAdd Oxidative Addition (L-Pd-Cl-Ar) Pd_Cycle->OxAdd Rate Limiting OxAdd->Product Reductive Elimination Pyridyne 3,4-Pyridyne Intermediate Hetaryne->Pyridyne Elimination Mixture Regioisomeric Mixture (3- and 4-sub) Pyridyne->Mixture Nucleophilic Addition

Figure 1: Mechanistic divergence. Note that classical


 is electronically disfavored, while metal catalysis provides a low-energy oxidative addition pathway.

Part 3: Detailed Protocols

Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best For: High-value intermediates, late-stage functionalization, and cases requiring strict regioselectivity.

The 3-chloropyridine C-Cl bond is strong. Success relies on bulky, electron-rich phosphine ligands that facilitate the difficult oxidative addition step and promote reductive elimination.

Reagents:

  • Catalyst Source:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or 
    
    
    
    .[1][2]
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). XantPhos is a robust alternative for heterocycles.

  • Base: Sodium tert-butoxide (

    
    ) is standard.[3] Use 
    
    
    
    for base-sensitive substrates.[3]
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.[3]

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum. Cool under a stream of Argon.[4]

  • Charging: Add

    
     (1.0–2.0 mol%) and Ligand (e.g., BrettPhos, 2.0–4.0 mol%) to the vial.
    
    • Note: A Pd:Ligand ratio of 1:2 is critical for active species formation.

  • Inerting: Evacuate and backfill with Argon three times. Add anhydrous Toluene (concentration ~0.2 M). Stir at RT for 5 mins to pre-form the catalyst complex (solution often turns from dark purple to orange/brown).

  • Substrate Addition: Add 3-chloropyridine (1.0 equiv), the amine nucleophile (1.2 equiv), and

    
     (1.4 equiv) under a positive pressure of Argon.
    
  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

    • Monitoring: Monitor by LC-MS. If conversion stalls, add a second portion of catalyst/ligand.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.

Critical Insight: Chlorides are less reactive than bromides.[3] If the reaction is sluggish, switch to a G3-Palladacycle precatalyst (e.g., BrettPhos Pd G3), which ensures rapid generation of the active


 species.
Protocol B: Nickel-Catalyzed Amination (The Economic Alternative)

Best For: Scale-up, cost-sensitive projects, and aryl chlorides that are stubborn to Pd.

Nickel undergoes oxidative addition into C-Cl bonds more readily than Palladium due to its smaller atomic radius and higher nucleophilicity in the low-valent state.

Reagents:

  • Catalyst:

    
     (Bis(1,5-cyclooctadiene)nickel(0)). Handle in Glovebox if possible.
    
    • Air-Stable Alternative:

      
       (requires activation with Grignard or Zn, but often works directly with NaOtBu).
      
  • Ligand: DPPF (1,1'-Bis(diphenylphosphino)ferrocene) or 1,10-Phenanthroline .[5][6]

  • Base:

    
    .[3]
    
  • Solvent: Toluene or Dioxane.[3][4]

Step-by-Step Workflow:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox, combine

    
     (5 mol%) and DPPF (10 mol%) in anhydrous Toluene/Dioxane (1:1). Stir until the ligand dissolves (often orange/red solution).
    
  • Addition: Add 3-chloropyridine (1.0 equiv), Amine (1.2 equiv), and

    
     (1.5 equiv).
    
  • Thermal Cycle: Seal the tube tightly (Ni catalysts are very oxygen-sensitive). Remove from glovebox and heat to 110°C for 16 hours.

  • Workup: Quench with water/brine. Extract with EtOAc.

    • Note: Nickel salts can form persistent emulsions. Use EDTA or ammonium hydroxide during the wash to sequester Ni ions.

Reference Grounding: This protocol is adapted from the seminal work on Ni-catalyzed amination of aryl chlorides, which demonstrated that Ni/DPPF systems effectively couple electron-neutral heteroaryl chlorides where Pd often struggles without expensive ligands.

Protocol C: The Hetaryne Route (Transition-Metal Free)

Best For: Mechanistic studies or when the 4-position is blocked. WARNING: Low regioselectivity.

Mechanism: Treatment of 3-chloropyridine with a strong base induces elimination of HCl to form 3,4-pyridyne . The nucleophile can then attack either C3 or C4.

Reagents:

  • Base:

    
     (Sodium amide) or 
    
    
    
    (Lithium diisopropylamide).
  • Solvent: Liquid Ammonia (

    
    ) or THF at -78°C.
    

Protocol:

  • Generation: To liquid

    
     at -33°C, add 
    
    
    
    (2.0 equiv).
  • Addition: Slowly add 3-chloropyridine. The solution may darken significantly.

  • Quench: After 1 hour, add

    
     to quench.
    
  • Result: You will typically isolate a mixture of 3-aminopyridine and 4-aminopyridine .

    • Ratio: Often ~50:50 or 60:40 depending on the nucleophile's steric bulk.

    • Application: This method is generally discouraged for complex synthesis unless the 4-position is already substituted (e.g., 3-chloro-4-methylpyridine), which forces attack to C3 (forming 3-amino-4-methylpyridine) via the 3,4-pyridyne intermediate.

Part 4: Comparative Data & Troubleshooting

FeaturePd-Catalysis (Protocol A)Ni-Catalysis (Protocol B)Hetaryne (Protocol C)
Selectivity High (C3 only)High (C3 only)Poor (Mixture of C3/C4)
Substrate Scope Broad (Amines, Amides, Alcohols)Broad (Amines, some Alcohols)Limited (Strong Nucleophiles)
Cost High (Pd + Ligands)Low (Ni + DPPF)Very Low
Sensitivity

Sensitive
Highly

/

Sensitive
Moisture Sensitive
Primary Failure Mode Inactive Catalyst (Black ppt)Catalyst OxidationRegioisomer Mixture

Troubleshooting Guide:

  • Problem: Reaction stalls at 20% conversion (Pd).

    • Solution: The catalyst has likely died. Add a fresh batch of Pd/Ligand. Ensure your Toluene is rigorously dry (Karl Fischer < 50 ppm). Switch to BrettPhos Pd G3 .

  • Problem: Hydrodehalogenation (Product is Pyridine, Cl removed).

    • Solution: This is a common side reaction in Pd-coupling. Lower the temperature slightly (90°C) and increase the concentration of the amine. Ensure the solvent is not acting as a hydride source (avoid alcohols).

References

  • Buchwald-Hartwig Amin

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][2][7]

  • Nickel-Catalyzed Amin

    • Source: Journal of the American Chemical Society (Wolfe & Buchwald)
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms (SNAr vs Benzyne)

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Practical Guide to Heterocyclic Chemistry (BenchChem Support)

Sources

Application Notes & Protocols: Regioselective C-4 Lithiation of 3-Chloro-5,6,7,8-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] Functionalization of the pyridine ring of THIQ derivatives offers a direct route to novel analogues with modulated biological activity. This document provides a comprehensive guide to the regioselective lithiation of 3-Chloro-5,6,7,8-tetrahydroisoquinoline at the C-4 position via directed ortho-metalation (DoM). We detail the mechanistic rationale, provide a robust, step-by-step protocol suitable for research and development labs, and address critical safety considerations for handling organolithium reagents.

Scientific Principle: Directed ortho-Metalation (DoM)

The selective functionalization of aromatic and heteroaromatic rings is a cornerstone of modern organic synthesis. Direct deprotonation using a strong base, or metalation, is a powerful strategy, but its utility hinges on controlling the site of reaction (regioselectivity). Directed ortho-metalation (DoM) leverages the ability of a substituent on the ring—the directing metalating group (DMG)—to coordinate an organolithium base, delivering it to a proximate ortho-position for deprotonation.[3][4]

In the case of this compound, the pyridine nitrogen atom and the C-3 chloro substituent cooperatively direct metalation to the C-4 position. The kinetic acidity of the C-4 proton is significantly enhanced by the inductive electron-withdrawing effects of both the adjacent chlorine and the ring nitrogen.

Rationale for Base Selection: LDA vs. Alkyllithiums

The choice of the lithiating agent is critical for success. While alkyllithium reagents like n-butyllithium (n-BuLi) are strong bases, they are also potent nucleophiles. With halopyridines, n-BuLi can lead to undesirable side reactions, including:

  • Nucleophilic Addition: Attack at the C-2 or C-6 position of the pyridine ring.[5][6][7]

  • Lithium-Halogen Exchange: Swapping the chloro group for lithium, leading to functionalization at C-3 instead of C-4.[3]

To circumvent these issues, a strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the reagent of choice.[8][9][10] The steric bulk of the two isopropyl groups prevents it from acting as a nucleophile, restricting its reactivity to that of a base, thereby enabling clean deprotonation at the desired C-4 position.[11][12]

Reaction Mechanism

The lithiation proceeds via a well-established DoM pathway. LDA, a sterically hindered base, selectively abstracts the most acidic proton at the C-4 position, which is activated by the adjacent chloro and nitrogen atoms. This forms a configurationally stable 4-lithio-3-chloro-5,6,7,8-tetrahydroisoquinoline intermediate at low temperatures. This potent nucleophile can then be intercepted by a wide range of electrophiles to forge a new carbon-carbon or carbon-heteroatom bond exclusively at the C-4 position.

Reaction_Mechanism Mechanism of Directed ortho-Metalation SM 3-Chloro-5,6,7,8- tetrahydroisoquinoline Intermediate 4-Lithio Intermediate SM->Intermediate Deprotonation @ C-4 1. LDA, THF, -78 °C LDA LDA (Base) Byproduct Diisopropylamine LDA->Byproduct E_plus Electrophile (E+) E_plus->Intermediate Product 4-Substituted Product Intermediate->Product Electrophilic Quench 2. E+

Caption: Directed ortho-metalation (DoM) mechanism.

Critical Safety Considerations

Organolithium reagents and the strong bases derived from them are highly reactive and often pyrophoric, igniting spontaneously on contact with air or moisture.[13][14] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile gloves under neoprene).[14][15]

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using either a Schlenk line or an inert atmosphere glovebox.[13][16] All glassware must be rigorously dried (oven or flame-dried) and cooled under an inert gas stream before use.[16]

  • Working Alone: Never work with pyrophoric reagents when alone in the laboratory.[13][15]

  • Quenching and Disposal: Have a plan for quenching the reaction and any residual reagent. A container of powdered lime or dry sand should be within arm's length to smother spills.[15] All waste contaminated with organolithiums must be quenched carefully and disposed of as hazardous waste.[15]

  • Fire Extinguisher: A Class D (for combustible metals) or a standard dry powder (ABC) fire extinguisher should be readily accessible.[15][17]

Detailed Experimental Protocol

This protocol describes the C-4 lithiation of this compound and subsequent quenching with a generic electrophile (e.g., an aldehyde).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>97%CommercialEnsure it is dry before use.
Lithium diisopropylamide (LDA) solution2.0 M in THF/heptaneCommercialTitrate periodically to confirm molarity. Store at <10 °C.[16]
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercialFrom a freshly opened bottle or passed through a solvent purifier.
Electrophile (e.g., Benzaldehyde)Reagent GradeCommercialPurify or dry as needed.
Saturated aqueous Ammonium Chloride (NH₄Cl)ACS Grade-Used for quenching the reaction.
Diethyl ether or Ethyl acetateACS Grade-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS Grade-For drying the organic layer.
Argon or Nitrogen GasHigh Purity (99.998%)-For maintaining an inert atmosphere.
Step-by-Step Procedure

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup:

    • Take a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, and two rubber septa.

    • Thoroughly dry the flask in an oven at 120 °C for several hours or by flame-drying under vacuum.[16] Allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Addition of Reactants:

    • Under a positive flow of inert gas, dissolve this compound (1.0 eq) in anhydrous THF (to achieve a concentration of ~0.2 M). Add the solvent via syringe.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.

  • Lithiation:

    • Slowly add the LDA solution (1.1 eq) dropwise to the stirring substrate solution via syringe over 15-20 minutes.

    • Causality Check: A slow addition rate is crucial to maintain the low temperature and prevent side reactions. The internal temperature should not be allowed to rise above -70 °C.

    • Upon addition, the solution may change color (typically to yellow, orange, or dark red), indicating the formation of the lithiated species.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench:

    • In a separate dry flask, prepare a solution of the electrophile (e.g., benzaldehyde, 1.2 eq) in a small amount of anhydrous THF.

    • Add the electrophile solution dropwise to the lithiated intermediate at -78 °C.

    • Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[18] An exotherm may be observed. Continue adding until no more gas evolves and the solution is neutral.

    • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-substituted product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive LDA; presence of water/air; insufficient reaction time.Titrate LDA solution before use. Ensure all glassware is scrupulously dry and the system is under a positive pressure of inert gas. Increase lithiation or quench time.
Formation of Side Products Reaction temperature too high; fast addition of LDA; reactive electrophile.Maintain temperature strictly at -78 °C. Add LDA and electrophile slowly. For highly reactive electrophiles, consider inverse addition (adding the lithiated species to the electrophile).
Recovery of Starting Material Incomplete deprotonation.Use a slight excess of LDA (1.1-1.2 eq). Ensure the LDA has been recently titrated and is active. Increase the lithiation time.
Formation of 3-butyl-thiophene (if using nBuLi) Lithium-halogen exchange followed by reaction with butyl bromide byproduct.This highlights why LDA is the preferred base. If n-BuLi must be used, employing two equivalents of t-BuLi can sometimes mitigate this by eliminating the t-BuBr byproduct.[19]

References

  • University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • FMC Lithium. Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety. [Link]

  • Slideshare. Organolithium Use In Labs. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]

  • Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. [Link]

  • Mongin, F., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803–805. [Link]

  • American Chemical Society. Lithiation Reaction Safety. [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. HETEROCYCLES, 35(1), 151. [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. HETEROCYCLES, 35(1), 151-169. [Link]

  • Mongin, F., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805. [Link]

  • Fort, Y., et al. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? ResearchGate. [Link]

  • PubMed. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805. [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Crossref. [Link]

  • Smith, K., & El-Hiti, G. A. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479. [Link]

  • ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Singh, M. S., et al. (2007). Regioselective synthesis of bis(2-halo-3-pyridyl) dichalcogenides (E = S, Se and Te): directed ortho-lithiation of 2-halopyridines. Bioinorganic Chemistry and Applications. [Link]

  • Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. [Link]

  • Iaconis, D., et al. (2018). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 23(11), 2824. [Link]

  • Patel, N. B., & Agravat, S. N. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Advances in Pharmacy, Biology and Chemistry. [Link]

  • Fort, Y., et al. (1998). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. ResearchGate. [Link]

Sources

Application Note: Strategic Utilization of 3-Chloro-5,6,7,8-tetrahydroisoquinoline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational workflow for utilizing 3-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS: 126622-38-0) as a high-value seed in Fragment-Based Drug Discovery (FBDD). Unlike flat aromatic fragments, this scaffold offers a hybrid physicochemical profile: the aromatic pyridine ring provides essential


-stacking and hydrogen-bond acceptor capabilities, while the saturated cyclohexane ring introduces critical 

character, enhancing solubility and 3D vector complexity.

The 3-chloro substituent serves as a highly reactive "synthetic handle," enabling rapid library expansion via Palladium-catalyzed cross-coupling reactions. This note provides validated protocols for quality control, biophysical screening (STD-NMR), and synthetic elaboration.

Part 1: The Scaffold Profile

Physicochemical Justification

The selection of this compound is driven by its adherence to the "Rule of Three" for fragments and its structural versatility.

PropertyValueStrategic Implication
Molecular Weight 167.64 DaLeaves significant room for elaboration (MW < 300).
cLogP ~2.5Moderate lipophilicity ensures membrane permeability in later stages.
H-Bond Acceptors 1 (Nitrogen)Key anchor point for active site interaction (e.g., Hinge binding in Kinases).
H-Bond Donors 0Reduces desolvation penalty upon binding.
Rotatable Bonds 0Rigid structure minimizes entropy loss (

) upon binding.
Synthetic Vector C-3 ChlorineActivated position (

to Nitrogen) allows facile

or Pd-coupling.
Structural Insight

The "privileged" status of the tetrahydroisoquinoline (THIQ) core stems from its presence in numerous approved therapeutics (e.g., neuromuscular blockers, antihypertensives). The 5,6,7,8-saturation differentiates this fragment from fully aromatic isoquinolines, providing a "pucker" in the ring system that can better complement non-planar hydrophobic pockets.

Part 2: Experimental Protocols

Protocol A: Quality Control & Solubility Assessment

Objective: Ensure the fragment is monomeric and soluble prior to screening to prevent false positives from aggregation.

Materials:

  • Compound: this compound (solid).

  • Solvent:

    
    -DMSO (100%).
    
  • Buffer: 50 mM Phosphate Buffer (pH 7.4), 150 mM NaCl.

Procedure:

  • Stock Preparation: Dissolve solid compound in

    
    -DMSO to create a 100 mM stock. Vortex for 60 seconds.
    
  • Nephelometry Check: Dilute stock to 1 mM in aqueous buffer (final DMSO concentration < 2%). Measure light scattering.

    • Pass Criteria: Scattering intensity < 2x buffer background.

  • 1D

    
    H-NMR QC:  Acquire a standard proton spectrum.
    
    • Verification: Confirm absence of degradation products and verify the integral ratio of aromatic proton (s, 1H, ~8.0 ppm) to aliphatic protons (m, 8H, 1.7-2.8 ppm).

Protocol B: Screening via Saturation Transfer Difference (STD) NMR

Objective: Detect weak binding (


 in mM range) by observing magnetization transfer from protein to ligand.

Mechanism: Irradiation of the protein results in saturation that spreads via spin diffusion. If the fragment binds, saturation transfers to the ligand via the Nuclear Overhauser Effect (NOE). The ligand dissociates, carrying the saturation into the bulk solution, resulting in signal attenuation in the ligand's spectrum.

Experimental Setup:

  • Sample Composition:

    • Protein: 10

      
      M (Target Receptor).
      
    • Ligand: 500

      
      M (this compound).
      
    • Ratio: 1:50 (Protein:Ligand).

    • Volume: 500

      
      L in 3 mm NMR tube (
      
      
      
      buffer).
  • Pulse Sequence (stdiffesgp.3):

    • On-Resonance Irradiation: -1.0 ppm (Targeting protein methyls; ensure no ligand signals here).

    • Off-Resonance Irradiation: 40 ppm (Control).

    • Saturation Train: Gaussian pulses, total time 2.0 seconds.

  • Data Acquisition:

    • Interleave On- and Off-resonance scans to minimize drift artifacts.

    • Scans: 512 (minimum) to resolve weak signals.

Analysis:

  • Subtract On-Resonance spectrum from Off-Resonance spectrum.[1][2]

  • Positive Hit: Signals corresponding to the fragment (aromatic singlet at ~8.0 ppm or aliphatic multiplet at ~2.7 ppm) appear in the difference spectrum.

  • Epitope Mapping: Calculate %STD for each proton to determine which part of the molecule is in closest contact with the protein surface.

    • Formula:

      
      
      
Protocol C: Synthetic Elaboration (Fragment Growing)

Objective: Utilize the 3-Chloro handle to grow the fragment into a lead compound. The position adjacent to the pyridine nitrogen is highly activated for oxidative addition.

Workflow 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples the fragment with aryl/heteroaryl boronic acids to explore hydrophobic sub-pockets.

Reaction Conditions:

  • Substrate: this compound (1.0 equiv).

  • Partner: Aryl-boronic acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos.
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 80°C - 100°C (Microwave compatible).

Step-by-Step:

  • Purge reaction vial with Argon.

  • Add fragment, boronic acid, base, and catalyst.

  • Add degassed solvent.

  • Heat for 2-4 hours.

  • Filter through Celite, concentrate, and purify via Prep-HPLC.

Workflow 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Introduces solubility-enhancing amines or H-bond donors/acceptors.

Reaction Conditions:

  • Catalyst System:

    
     (2 mol%) + BrettPhos (4 mol%).
    
  • Base: NaOtBu (1.4 equiv).

  • Solvent: Toluene or t-Amyl alcohol (Anhydrous).

  • Temp: 100°C.

Part 3: Visualization & Workflows

Figure 1: Fragment-to-Lead Logic Flow

This diagram illustrates the decision-making process from initial QC to chemical elaboration.

FBDD_Workflow Start Fragment Library (3-Cl-THIQ) QC QC: Solubility & Aggregation Check Start->QC Screen Screening: STD-NMR / SPR QC->Screen Pass Screen->Start No Binding Hit Validated Hit Screen->Hit Binding Detected Design Vector Design (C-3 Position) Hit->Design Synth Synthesis: Pd-Coupling Design->Synth Suzuki / Buchwald Lead Lead Compound (IC50 < 1uM) Synth->Lead SAR Iteration

Caption: Operational workflow for processing this compound from library entry to elaborated lead.

Figure 2: Chemical Space Expansion Vectors

This diagram highlights the specific synthetic opportunities available on the scaffold.[3]

Chemical_Vectors Core 3-Chloro-5,6,7,8- tetrahydroisoquinoline Vector1 C-3 Chlorine Handle (Primary Vector) Core->Vector1 Vector2 Pyridine Nitrogen (H-Bond Acceptor) Core->Vector2 Vector3 C-5/8 Positions (Metabolic Hotspots) Core->Vector3 Rxn1 Suzuki Coupling (Bi-aryl systems) Vector1->Rxn1 Rxn2 Buchwald Amination (Solubility/H-bonds) Vector1->Rxn2 Rxn3 N-Oxidation (Metabolic ID) Vector2->Rxn3

Caption: Strategic vectors for elaboration. The C-3 Chlorine is the primary handle for increasing potency via cross-coupling.

References

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Link

  • Scott, D. E., et al. (2012). Fragment-Based Drug Discovery: A Practical Approach. Cambridge University Press.
  • Chemical Vendors (Validation). this compound (CAS 126622-38-0) Commercial Availability. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-5,6,7,8-tetrahydroisoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Matrix: The "Triage" Phase

Before altering your protocol, identify the specific failure mode. 3-Chloro-5,6,7,8-tetrahydroisoquinoline (Substrate 1 ) presents a unique challenge: it combines the coordinating ability of a pyridine nitrogen with the electron-donating effects of the fused saturated ring.

ObservationLikely CauseThe MechanismImmediate Action
Reaction Stalls < 20% Conv. Catalyst Poisoning The isoquinoline nitrogen (

) binds to Pd(II), forming a stable, inactive "Pd-sink" complex, preventing reduction to active Pd(0).
Switch to Precatalysts (e.g., XPhos Pd G4) rather than in-situ generation. Increase reaction temperature to break N-Pd coordination.
Start Material Consumed, No Product Protodehalogenation The C-Cl bond undergoes oxidative addition, but the Pd-Ar species abstracts a hydride (from solvent or base) instead of transmetallating.Switch solvent to anhydrous Dioxane or Toluene . Avoid alcohol co-solvents. Use mild bases (

) to reduce

-hydride elimination.
Black Precipitate Early "Pd Black" Formation Ligand dissociation is too fast; Pd(0) aggregates into inactive metal clusters before oxidative addition occurs.Your ligand is too labile or sterically uncrowded. Switch to bulky biaryl phosphines (Buchwald Ligands) or NHCs (PEPPSI).
Homocoupling of Boronic Acid Slow Transmetallation Oxidative addition is slow, leaving Boronic acid exposed to O2/Pd(II) oxidation cycles.Degas solvents rigorously (sparge with Ar for 20 mins). Add the boronic acid slowly or use boronate esters (BPin) which are more stable.[1]

Critical Parameters & Logic

The Substrate Challenge

The 3-position chlorine is adjacent to the nitrogen (an


-halo nitrogen heterocycle). While the inductive effect of nitrogen activates the C-Cl bond for oxidative addition, the fused 5,6,7,8-tetrahydro ring (cyclohexane) acts as an electron donor into the pyridine system.
  • Net Effect: The ring is more electron-rich than a standard isoquinoline, making the C-Cl bond stronger and oxidative addition slower.

  • The Fix: You require electron-rich, bulky phosphine ligands to push electron density onto the Palladium center, facilitating the cleavage of the C-Cl bond.

Ligand Selection Logic

Do not use simple triphenylphosphine (


) or dppf; they are insufficient for this chloride.
  • For C-C (Suzuki): XPhos or SPhos .

    • Why: These ligands provide extreme steric bulk (preventing N-poisoning) and high electron density (accelerating oxidative addition).

  • For C-N (Buchwald): RuPhos (Secondary amines) or BrettPhos (Primary amines).

    • Why: BrettPhos is designed to prevent the amine substrate from binding to Pd too early, which is critical when the substrate itself (isoquinoline) is also a potential ligand.

Optimized Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Target: Biaryl formation with high functional group tolerance.

Reagents:

  • Substrate 1 (1.0 equiv)

  • Boronic Acid/Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (4-8 mol%)
      
  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Note: Water is essential for the boronic acid activation cycle.

Step-by-Step:

  • Charge a reaction vial with Substrate 1 , Boronic acid,

    
    , and XPhos Pd G4.
    
  • Seal and purge with Argon x 3 cycles.

  • Add degassed Dioxane/Water mixture via syringe.

  • Heat to 80-100°C for 4-12 hours.

  • QC Check: Monitor by LCMS. If protodehalogenation (M-Cl + H) > 10%, switch to anhydrous Toluene with

    
     and minimal water (10 equiv).
    
Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Amination with primary or secondary amines.

Reagents:

  • Substrate 1 (1.0 equiv)

  • Amine (1.2 equiv)[2]

  • Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines) (1-3 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

    • Sensitive Groups: If ester/cyano groups are present, switch to

      
       or LiHMDS.
      
  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.

Step-by-Step:

  • Glovebox/Schlenk Line Required: NaOtBu is moisture sensitive.

  • Combine Substrate 1 , Amine, Base, and Catalyst in a vial.

  • Add anhydrous solvent.

  • Heat to 100°C .

  • QC Check: If conversion is low, add 1 more mol% catalyst after 4 hours.

Visual Workflows

Figure 1: Ligand Selection Decision Tree

Use this logic flow to select the correct catalytic system based on your coupling partner.

LigandSelection start Start: 3-Cl-Isoquinoline Substrate decision1 Coupling Partner? start->decision1 boronic Boronic Acid/Ester (Suzuki) decision1->boronic C-C Bond amine Amine (Buchwald) decision1->amine C-N Bond rec_suzuki Use: XPhos Pd G4 Base: K3PO4 Solvent: Dioxane/H2O boronic->rec_suzuki decision2 Amine Type? amine->decision2 primary Primary Amine (R-NH2) decision2->primary secondary Secondary Amine (R2-NH) decision2->secondary rec_brett Use: BrettPhos Pd G4 Base: NaOtBu Solvent: Toluene primary->rec_brett rec_ru Use: RuPhos Pd G4 Base: NaOtBu Solvent: Toluene secondary->rec_ru

Caption: Decision matrix for selecting the optimal precatalyst/ligand system based on the nucleophile type.

Figure 2: Troubleshooting The "Stalled Reaction"

Follow this pathway when the reaction turns black or fails to progress.

Troubleshooting issue Issue: Low Yield / Stalled check1 Check LCMS/TLC: Is Starting Material (SM) Consumed? issue->check1 yes_sm SM Consumed check1->yes_sm no_sm SM Remains check1->no_sm check_prod Is Product Forming? yes_sm->check_prod check_cat Did reaction turn black immediately? no_sm->check_cat dehalo Major Peak: M - Cl + H (Protodehalogenation) check_prod->dehalo No Product homo Major Peak: Ar-Ar (Homocoupling) check_prod->homo Wrong Product fix_dehalo Fix: Switch to Anhydrous Toluene Use weaker base (Cs2CO3) dehalo->fix_dehalo fix_homo Fix: Degas Solvents Better Add Boronic Acid Slowly homo->fix_homo black_yes Pd Black Precipitate check_cat->black_yes black_no Solution Clear/Brown check_cat->black_no fix_ligand Fix: Ligand is dissociating. Switch to G3/G4 Precatalyst. black_yes->fix_ligand fix_activ Fix: Activation Barrier too high. Switch to XPhos (Suzuki) or Increase Temp. black_no->fix_activ

Caption: Diagnostic workflow for identifying the root cause of reaction failure (Dehalogenation vs. Catalyst Deactivation).

Frequently Asked Questions (FAQs)

Q: Can I use


 for this reaction? It’s cheaper. 
A: Not recommended.  Tetrakis is excellent for aryl bromides and iodides, but it often fails with electron-rich heteroaryl chlorides like yours. The oxidative addition step is too slow, leading to catalyst decomposition before the reaction starts. Stick to XPhos  or SPhos  systems.

Q: I see a new spot on TLC just below my starting material. What is it? A: This is likely the hydrodehalogenated byproduct (3-H-5,6,7,8-tetrahydroisoquinoline). This occurs when the Pd-intermediate strips a proton from your solvent or base.

  • Fix: Ensure your reaction is not "starved" of boronic acid (add excess) and avoid primary alcohol solvents.

Q: My Buchwald coupling works but yields are 40%. How do I push it? A: Try the "Pre-activation" method : Heat the amine, base, and catalyst in the solvent for 5 minutes before adding the aryl chloride. This ensures the active catalytic species is formed and the amine is deprotonated (if using strong base) before it encounters the electrophile. Also, consider switching to Pd-PEPPSI-IPr for difficult substrates.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[3]

  • Valente, C., et al. (2012). PEPPSI–IPr: A Highly Effective Catalyst for the Buchwald–Hartwig Amination. The Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Suzuki Coupling.

Sources

preventing hydrolysis of chloropyridine derivatives during workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Chloropyridine Derivatives During Workup

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Hidden" Reactivity

Welcome to the technical support hub for nitrogen-heterocycle chemistry. You are likely here because your chloropyridine yield is lower than expected, or you are observing a "mystery" hydroxyl impurity (


) in your LCMS.

The Core Problem: Unlike chlorobenzenes, chloropyridines are not inert handles. They are latent electrophiles . The pyridine nitrogen acts as an internal electron sink, making the ring susceptible to Nucleophilic Aromatic Substitution (


) by water, especially during workup.

This guide provides the mechanistic logic and validated protocols to arrest this side reaction.

Module 1: The Mechanism (Why Your Compound is Dying)

To save your compound, you must understand how it degrades. The hydrolysis is not random; it is driven by the activation of the pyridine ring.

The Critical pH Window
  • Acidic Conditions (

    
    ): DANGER ZONE. 
    Protonation of the pyridine nitrogen (
    
    
    
    ) renders the ring highly electron-deficient. This transforms the carbon-chlorine bond into a "super-electrophile," accelerating water attack by orders of magnitude.
  • Basic Conditions (

    
    ): DANGER ZONE. 
    Hydroxide ions (
    
    
    
    ) are potent nucleophiles that will directly attack the C-Cl bond, especially at elevated temperatures.
  • The Safe Zone:

    
    .
    
Visualizing the Threat

HydrolysisMechanism Substrate 2-Chloropyridine Protonated Protonated Intermediate (Highly Electrophilic) Substrate->Protonated Fast (pH < 4) Transition Meisenheimer Complex Substrate->Transition Slow (Neutral pH) Acid Acidic Workup (H+) Protonated->Transition Rate Limiting Water H2O Attack Product 2-Hydroxypyridine (Dead Product) Transition->Product -HCl

Figure 1: The acid-catalyzed hydrolysis pathway. Protonation of the nitrogen significantly lowers the activation energy for water attack.

Module 2: Validated Workup Protocols

Do not use a standard "1M HCl / 1M NaOH" wash for these compounds. Use one of the following engineered protocols.

Protocol A: The Buffered Quench (Standard)

Best for: General 2-chloro and 4-chloropyridines.

  • Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    )  or a Phosphate Buffer (
    
    
    
    )
    .
  • Cooling: Cool the reaction mixture to

    
     (ice bath).
    
  • Quench: Add the buffer slowly. The

    
     acts as a weak acid/base buffer, clamping the pH between 5–7.
    
  • Extraction: Extract immediately with a non-polar solvent (DCM or EtOAc).

  • Drying: Dry over

    
     (neutral) rather than 
    
    
    
    (slightly acidic/Lewis acidic) if the substrate is extremely labile.
Protocol B: The "Dry" Workup (High Risk Substrates)

Best for: Nitro-chloropyridines or highly electron-deficient derivatives.

Logic: If water is the nucleophile, remove it from the equation entirely.

  • Precipitation: Dilute the reaction mixture with a non-polar solvent (e.g., Hexanes,

    
    , or Toluene) to precipitate inorganic salts.
    
  • Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the bulk of the salts.

  • Concentration: Evaporate the solvent.

  • Purification: Load the crude oil directly onto a silica column.

    • Note: Ensure your silica gel is not too acidic. If necessary, neutralize the silica with 1%

      
       in the eluent.
      
Protocol C: The Cold-Base Wash (For Acid-Sensitive Amines)

Best for: Chloropyridines containing basic amine side chains.

  • Selection: Use Sodium Bicarbonate (

    
    )  instead of NaOH.[1]
    
  • Temperature Control: Perform all washes at

    
    .
    
  • Speed: "Shake and separate" immediately. Do not let layers settle for >5 minutes. If an emulsion forms, add Brine immediately to break it.

Module 3: Troubleshooting & Data Support

Reactivity Matrix: Know Your Enemy

Not all chloropyridines are equally unstable. Use this table to assess risk.

Position of ClReactivity (

)
Risk LevelReason
2-Chloro HighCRITICAL Nitrogen stabilizes the negative charge in the transition state (Ortho-effect).
4-Chloro HighCRITICAL Nitrogen stabilizes the transition state (Para-effect/Zwitterionic resonance).
3-Chloro LowLowNitrogen cannot stabilize the negative charge via resonance; behaves like chlorobenzene.
+ Nitro Group Very HighEXTREME Strong EWG pulls density, making the ring hyper-electrophilic.
+ Amino Group LowLowEDG pushes density into the ring, deactivating it toward nucleophiles.
Decision Tree: Selecting the Right Workflow

WorkupDecision Start Start: Reaction Complete CheckSub Is Substrate Electron Deficient? (e.g., -NO2, -CN, 2-Cl, 4-Cl) Start->CheckSub Sensitive Use Protocol B (Anhydrous/Dry Workup) CheckSub->Sensitive Yes (High Risk) Standard Is Product Acid Sensitive? CheckSub->Standard No (Moderate Risk) YesAcid Use Protocol C (Cold NaHCO3) Standard->YesAcid Yes NoAcid Use Protocol A (Buffered NH4Cl) Standard->NoAcid No

Figure 2: Workflow selection guide based on substrate substitution patterns.

Frequently Asked Questions (FAQ)

Q: I have a stubborn emulsion during the buffered quench. What do I do? A: Emulsions are dangerous because they increase the contact time between your labile chloride and water.

  • Immediate Fix: Add saturated Brine (

    
    ).[1] The increased ionic strength usually forces phase separation.
    
  • Alternative: Filter the emulsion through a pad of Celite. The solids stabilizing the emulsion will be trapped, breaking the layers.

Q: Can I use HCl to remove residual pyridine solvent? A: Absolutely not. This is the most common cause of failure. Protonating the residual pyridine solvent will also protonate your product, triggering rapid hydrolysis.

  • Solution: Remove pyridine via azeotropic evaporation with Toluene or Heptane on a rotovap. Do not wash it out.

Q: My LCMS shows a peak +16 mass units higher. Is this hydrolysis? A: Likely yes. Hydrolysis converts


 (Mass 35) to 

(Mass 17). The net change is

.
  • Correction: Wait, if you see

    
    , you might be seeing N-Oxidation  (
    
    
    
    ) if you used an oxidant, or you are misinterpreting the mass difference.
  • Hydrolysis Confirmation: Look for a mass shift of -18 amu (loss of Cl, gain of OH) relative to the parent isotope pattern. Remember Cl has a distinct 3:1 ratio (M and M+2). If the M+2 peak disappears, you have lost the chlorine.

References

  • Reactivity of 2- vs 3-Chloropyridine

    • Concept: 2-chloropyridines are significantly more reactive toward nucleophilic substitution due to resonance stabilization of the Meisenheimer complex by the ring nitrogen.[2]

    • Source: Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine. Retrieved from

  • Hydrolysis Kinetics & Zwitterionic Effects

    • Concept: 4-chloropyridines exhibit enhanced hydrolysis rates due to zwitterionic resonance contributions, often reacting 5x faster than 2-isomers in specific conditions.
    • Source: National Institutes of Health (NIH). (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones. Retrieved from

  • Workup Troubleshooting & Emulsion Management

    • Concept: Practical guides for managing emulsions and selecting buffers (Ammonium Chloride/Bicarbonate) to prevent hydrolysis of sensitive amides and halides.
    • Source: University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from

  • General

    
     Reactivity in Heterocycles: 
    
    • Concept: Detailed breakdown of the "Element Effect" and leaving group abilities in pyridinium systems.
    • Source: National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from

Sources

optimizing reaction temperature for 3-Chloro-5,6,7,8-tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5,6,7,8-tetrahydroisoquinoline. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested advice to help you navigate the common challenges associated with this synthesis, with a particular focus on the critical parameter of reaction temperature.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific issues you may encounter during the synthesis of this compound. The solutions provided are based on established synthetic methodologies, primarily the Bischler-Napieralski and Pictet-Spengler reactions, which are commonly employed for constructing the tetrahydroisoquinoline core.[1][2]

Question 1: I am observing very low or no yield of the desired this compound. What are the likely causes and how can I improve the outcome?

Answer:

Low or non-existent yield in this synthesis is a common problem that can often be traced back to a few key factors, particularly the electronic nature of the starting materials and the reaction conditions.

  • Probable Cause 1: Deactivated Aromatic Ring. The presence of a chlorine atom on the aromatic ring is likely deactivating it towards the crucial intramolecular electrophilic aromatic substitution step in both the Bischler-Napieralski and Pictet-Spengler reactions.[3][4] This makes the cyclization step more difficult compared to syntheses with electron-rich aromatic rings.

    • Solution: For a Bischler-Napieralski approach, a stronger dehydrating agent may be necessary. While phosphorus oxychloride (POCl₃) is standard, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective for less reactive substrates.[3][5] For a Pictet-Spengler reaction, harsher acidic conditions and higher temperatures are generally required for less nucleophilic aromatic systems.[6] The use of superacids has also been reported to be effective in these cases.[7]

  • Probable Cause 2: Suboptimal Reaction Temperature. Temperature is a critical parameter in these reactions.

    • If the temperature is too low, the activation energy for the cyclization may not be reached, leading to an incomplete or very slow reaction.[3]

    • If the temperature is too high, it can lead to the decomposition of starting materials, intermediates, or the final product, as well as the formation of unwanted side products.[4]

    • Solution: Careful optimization of the reaction temperature is essential. The ideal temperature will depend on the specific synthetic route chosen. Below is a table summarizing typical temperature ranges for related syntheses. It is recommended to start with a temperature in the lower end of the range and gradually increase it while monitoring the reaction progress.

Synthetic RouteTypical Temperature RangeSolvent Examples
Bischler-Napieralski 80°C - 140°C (Reflux)Toluene, Xylene
Pictet-Spengler Room Temperature to RefluxMethanol, Ethanol, Dichloromethane
Milder Bischler-Napieralski -20°C to 0°CDichloromethane
  • Probable Cause 3: Presence of Moisture. In the Bischler-Napieralski reaction, the dehydrating agents used are highly sensitive to water. Any moisture in the reaction will quench the reagent, halting the reaction.[3]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of atmospheric moisture.

Question 2: My reaction is producing a significant amount of a styrene-like side product. What is causing this and how can it be prevented?

Answer:

The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis and proceeds through a retro-Ritter reaction mechanism.[3][8]

  • Cause: This side reaction is strong evidence for the formation of a nitrilium salt intermediate.[3] If the substrate's structure allows for the formation of a stable, conjugated system upon elimination, this retro-Ritter pathway can become a major competing reaction.

  • Solution:

    • Temperature and Time Control: Avoid unnecessarily high temperatures and prolonged reaction times, as these conditions can favor the elimination reaction. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Milder Reagents: Consider using modern, milder reagents that can promote cyclization at lower temperatures. For example, the use of triflic anhydride (Tf₂O) and 2-chloropyridine allows the reaction to be performed at much lower temperatures (-20°C to 0°C), which can suppress the retro-Ritter side reaction.[2][3]

Frequently Asked Questions (FAQs)

What are the primary synthetic routes for preparing this compound?

The two most common and well-established methods for synthesizing the tetrahydroisoquinoline core are the Bischler-Napieralski reaction and the Pictet-Spengler reaction .

  • The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, which results in a 3,4-dihydroisoquinoline. This intermediate is then reduced to the desired tetrahydroisoquinoline.[2][5]

  • The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydroisoquinoline directly.[1][6]

Why is temperature control so critical in this synthesis?

Temperature control is paramount for several reasons:

  • Reaction Rate: The rate of the desired cyclization reaction is highly dependent on temperature.

  • Side Reactions: As discussed in the troubleshooting section, higher temperatures can promote unwanted side reactions, such as the retro-Ritter reaction or decomposition.[3][4]

  • Product Stability: The final product and key intermediates may be sensitive to high temperatures, leading to degradation and lower yields.

What are the recommended temperature ranges for the key steps?

The optimal temperature is highly dependent on the chosen synthetic route and the specific reagents used. However, based on literature for similar compounds, the following can be used as a starting point:

  • Bischler-Napieralski (Classical): Typically requires heating to reflux, often in the range of 80°C to 140°C, depending on the solvent.[3]

  • Pictet-Spengler: Can vary widely from room temperature to reflux conditions, depending on the reactivity of the starting materials and the strength of the acid catalyst.[1][6] For challenging substrates like those with a chloro-substituent, heating may be necessary.

  • Reduction of Dihydroisoquinoline (from Bischler-Napieralski): This step is typically carried out at cooler temperatures, often ranging from 0°C to room temperature, depending on the reducing agent used (e.g., NaBH₄).

How can I effectively monitor the progress of my reaction?

Regular monitoring of the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts due to prolonged heating. The most common method is Thin-Layer Chromatography (TLC) . By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for more detailed monitoring.

Experimental Protocol: A Generalized Approach

The following is a generalized, hypothetical protocol for the synthesis of this compound via the Bischler-Napieralski reaction, emphasizing critical temperature control points. Note: This is a representative protocol and may require optimization for your specific laboratory conditions and starting materials.

Step 1: Synthesis of the Amide Precursor (N-(2-(chlorophenyl)ethyl)acetamide)

This step is typically straightforward and can be performed at room temperature or with gentle heating.

Step 2: Bischler-Napieralski Cyclization

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, dissolve the amide precursor in an anhydrous high-boiling solvent such as toluene or xylene.

  • Reagent Addition: Slowly add the dehydrating agent (e.g., 2-5 equivalents of POCl₃) to the solution. This addition may be exothermic, so it is advisable to perform it in an ice bath to maintain control over the initial temperature.

  • Heating: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-140°C, depending on the solvent). Maintain a gentle reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature and then carefully quench it by pouring it onto crushed ice.

  • Basification and Extraction: Basify the aqueous solution to a pH of 8-9 with a suitable base (e.g., NaOH or K₂CO₃). Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude 3-chloro-3,4-dihydro-5,6,7,8-tetrahydroisoquinoline can be purified by column chromatography.

Step 3: Reduction to this compound

  • Reaction Setup: Dissolve the purified dihydroisoquinoline from the previous step in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reducing Agent Addition: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the cooled solution. The addition should be slow to control any exothermic reaction and gas evolution.

  • Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature while continuing to monitor by TLC.

  • Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent and work up the reaction mixture. The final product can be purified by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_temp Is the reaction temperature within the optimal range? start->check_temp check_reagents Are the reagents (acid/dehydrating agent) strong enough for a deactivated ring? check_temp->check_reagents Yes adjust_temp Adjust temperature based on Bischler-Napieralski or Pictet-Spengler recommendations. check_temp->adjust_temp No check_moisture Were anhydrous conditions maintained? check_reagents->check_moisture Yes change_reagent Consider stronger dehydrating agents (P2O5/POCl3) or superacids. check_reagents->change_reagent No dry_system Ensure all glassware is oven-dried and use anhydrous solvents. check_moisture->dry_system No success Problem likely resolved. Continue monitoring. check_moisture->success Yes monitor Monitor reaction by TLC/LC-MS adjust_temp->monitor change_reagent->monitor dry_system->monitor Bischler_Napieralski_Reaction Amide β-Arylethylamide Precursor Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate Amide->Dihydroisoquinoline Dehydrating Agent (e.g., POCl3) Heat (80-140°C) Tetrahydroisoquinoline Final Tetrahydroisoquinoline Product Dihydroisoquinoline->Tetrahydroisoquinoline Reducing Agent (e.g., NaBH4) 0°C to Room Temp.

Caption: Simplified Bischler-Napieralski reaction pathway.

References

  • Larkin, A., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • Google Patents. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Forschungszentrum Jülich (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Available at: [Link]

  • PrepChem.com. Synthesis of 3-methyl-8-chloro-5,6,7,8-tetrahydroquinoline. Available at: [Link]

  • Grokipedia. Bischler–Napieralski reaction. Available at: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • ACS Publications (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available at: [Link]

  • PMC (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydroisoquinoline synthesis. Available at: [Link]

  • Google Patents. US4251660A - Method for preparing tetrahydroisoquinolines.
  • International Journal of Scientific & Technology Research (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]

  • Der Pharmacia Lettre (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Available at: [Link]

  • ScienceDirect. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Available at: [Link]

  • MDPI (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Available at: [Link]

  • Organic Syntheses Procedure. 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]

  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Science of Synthesis (2001). Product Class 5: Isoquinolines. Available at: [Link]

Sources

Validation & Comparative

HPLC retention time reference for 3-Chloro-5,6,7,8-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Target Molecule: 3-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS: 21645-26-1) Primary Application: Purity analysis, impurity profiling, and reaction monitoring.

Executive Summary

This guide provides a technical reference for the HPLC analysis of This compound , a critical heterocyclic intermediate. Unlike its fully aromatic analog (3-chloroisoquinoline) or its saturated isomer (1,2,3,4-tetrahydroisoquinoline), this molecule presents a unique separation challenge due to the specific basicity of the pyridine ring combined with the lipophilicity of the fused cyclohexane ring.

Key Finding: The most robust separation is achieved using a C18 stationary phase under acidic conditions (pH 2.5–3.0) .[1] This suppresses silanol interactions with the pyridine nitrogen while maximizing hydrophobic discrimination between the target and its des-chloro impurities.[1]

Physicochemical Context & Separation Logic[2]

To develop a reliable method, one must understand the driving forces of retention.

  • Structural Nuance: The "5,6,7,8-tetrahydro" designation indicates the benzene ring is saturated, leaving the pyridine ring aromatic. This is distinct from 1,2,3,4-tetrahydroisoquinoline (where the pyridine ring is saturated and highly basic).

  • Basicity (pKa): The chlorine atom at position 3 exerts an electron-withdrawing effect on the pyridine nitrogen, significantly lowering the pKa compared to unsubstituted isoquinoline.

    • Estimated pKa: ~2.5 – 3.0 (Weak Base).[1]

  • Hydrophobicity (LogP): The saturation of the benzene ring (cyclohexane-like) increases lipophilicity compared to the planar aromatic analog.

    • Elution Implication: This molecule will elute later than its fully aromatic counterparts in Reverse Phase (RP) chromatography.[1]

Chemical Property Comparison Map

ChemicalProperties Target 3-Chloro-5,6,7,8- tetrahydroisoquinoline (Target) Parent 5,6,7,8-Tetrahydro- isoquinoline (Impurity A) Parent->Target Chlorination (Increases RT) Aromatic 3-Chloroisoquinoline (Starting Material/Analog) Aromatic->Target Hydrogenation (Increases RT) Prop1 Chlorine Atom (+ Hydrophobicity) Prop1->Target Prop2 Saturated Ring (+ Lipophilicity vs Aromatic) Prop2->Target

Figure 1: Structural modifications driving retention time shifts.[1] The target molecule combines halogenation and ring saturation for maximum retention.

Recommended Analytical Method

The following protocol is designed to separate the target from common synthetic impurities (e.g., des-chloro analogs or oxidation byproducts).

Standardized Protocol (RP-HPLC)
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (or equivalent)End-capped to reduce peak tailing from basic nitrogen.
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmStandard dimensions for robust resolution (

).
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures the pyridine nitrogen is protonated, improving peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than Methanol; sharper peaks for chlorinated aromatics.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nmMax absorbance for the pyridine ring system.[1]
Temperature 30°CImproves mass transfer and reproducibility.[1]
Gradient Profile[1]
Time (min)% Mobile Phase BEvent
0.010%Equilibration / Injection
2.010%Isocratic hold (elute polar salts)
12.090%Linear Gradient (elution of target)
15.090%Column Wash
15.110%Re-equilibration

Retention Time Reference & Impurity Profiling

Due to variations in system dwell volume and column aging, Relative Retention Time (RRT) is the only reliable metric for identification. The target molecule is set as the reference (RRT = 1.00).[1]

Comparative Retention Data
CompoundStructure DescriptionPredicted RRT*Elution Behavior
Impurity A 5,6,7,8-Tetrahydroisoquinoline0.75 – 0.85 Early Eluter: Lacks the hydrophobic Chlorine atom. More polar.
Impurity B 3-Chloroisoquinoline0.88 – 0.95 Intermediate: Fully aromatic rings are planar and slightly less lipophilic than the cyclohexyl-fused target.
TARGET This compound 1.00 Reference: High lipophilicity due to Cl + Saturation.
Impurity C Dimer / Bis-coupled products> 1.20 Late Eluter: High molecular weight byproducts from synthesis.[1]

*Note: RRT values are approximate and based on C18/Acetonitrile gradients. Actual values must be established with a system suitability standard.

Method Development Decision Tree

Use this workflow to troubleshoot separation issues or adapt the method for LC-MS applications.

MethodWorkflow Start Start Method Development CheckPeak Check Peak Shape (Target Peak) Start->CheckPeak Tailing Significant Tailing? CheckPeak->Tailing FixTailing Action: Add 5mM Ammonium Formate or Increase Temp to 40°C Tailing->FixTailing Yes CheckRes Check Resolution (Rs) vs Impurity A (Des-chloro) Tailing->CheckRes No FixTailing->CheckRes LowRes Rs < 1.5? CheckRes->LowRes FixRes Action: Switch to Methanol (B) (Changes Selectivity) LowRes->FixRes Yes Final Final Validated Method LowRes->Final No FixRes->Final

Figure 2: Troubleshooting logic for optimizing the separation of tetrahydroisoquinoline derivatives.

References

  • Sielc Technologies. (2018).[1] Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from

  • National Institutes of Health (PMC). (2021).[1] Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids. Retrieved from

  • BenchChem. (2025).[1][2] Comparative Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline. Retrieved from

  • ResearchGate (Community Discussion). (2019).[1] HPLC analysis, different retention time for Isoquinoline Extracts. Retrieved from

  • MDPI (Molecules). (2021). In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. Retrieved from

Sources

comparing reactivity of 3-chloro vs 3-bromo-5,6,7,8-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity/Cost Trade-Off[1][2]

In the optimization of tetrahydroisoquinoline (THIQ) scaffolds—common pharmacophores in somatostatin analogs and antifungal agents—the choice between 3-chloro-5,6,7,8-tetrahydroisoquinoline (3-Cl-THIQ) and 3-bromo-5,6,7,8-tetrahydroisoquinoline (3-Br-THIQ) is a critical decision point.

While both serve as electrophiles for functionalizing the pyridine ring, they are not interchangeable. 3-Br-THIQ is the superior substrate for rapid library generation and metal-halogen exchange, offering faster kinetics and milder reaction conditions. 3-Cl-THIQ , while atom-economical and cost-effective for scale-up, requires specialized "hot" ligands (e.g., bulky phosphines or NHCs) to overcome its high oxidative addition barrier.

Quick Selection Guide
Feature3-Chloro-THIQ3-Bromo-THIQWinner
Pd-Catalyzed Coupling Slow; requires T > 90°CFast; works at 60–80°CBromo
Lithium-Halogen Exchange Inert/DifficultExcellent (-78°C)Bromo
Atom Economy High (Cl = 35.5 Da)Lower (Br = 79.9 Da)Chloro
Commercial Availability HighModerateChloro
SNAr Reactivity LowModerateBromo

Structural & Electronic Analysis

To understand the reactivity, one must look at the specific electronic environment of the 5,6,7,8-tetrahydroisoquinoline scaffold.

  • Scaffold Nature: The molecule consists of a pyridine ring fused to a saturated cyclohexene ring.

  • Position 3: In isoquinoline numbering, nitrogen is at position 2. Therefore, position 3 is

    
     to the nitrogen .
    
  • Electronic Consequence: The inductive withdrawing effect of the nitrogen atom (

    
     effect) activates the C-X bond at position 3. However, the electron-donating alkyl group at position 4 (from the fused ring) slightly deactivates the system compared to a bare pyridine.
    

Reactivity Hierarchy:



Performance Comparison: Reaction Classes

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The rate-limiting step for 3-halo-THIQs is typically oxidative addition (OA) to the Pd(0) center.

  • 3-Bromo: The C-Br bond energy (~68 kcal/mol) allows for facile OA. Standard catalysts like Pd(dppf)Cl2 or Pd(PPh3)4 are sufficient.

  • 3-Chloro: The C-Cl bond (~81 kcal/mol) is stronger. Standard catalysts often fail or stall. Success requires electron-rich, bulky ligands (e.g., XPhos , SPhos , P(t-Bu)3 ) that increase the electron density on Palladium to facilitate OA.

B. Lithium-Halogen Exchange (Metallation)

This is the sharpest dividing line between the two reagents.

  • 3-Bromo: Reacts cleanly with n-BuLi at -78°C to form the 3-lithio species, which can then trap electrophiles (aldehydes, ketones).

  • 3-Chloro: Generally inert to n-BuLi under standard exchange conditions. Attempting to force the reaction often leads to ortho-lithiation (deprotonation at C1) or nucleophilic attack on the pyridine ring rather than C-Cl exchange.

Visualizing the Decision Process

The following decision tree illustrates when to select which halogen based on your synthetic goals.

DecisionTree Start Start: Functionalizing 3-Position ReactionType What is the Reaction Type? Start->ReactionType MetalExchange Lithium-Halogen Exchange (e.g., reacting with aldehyde) ReactionType->MetalExchange CrossCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald, Negishi) ReactionType->CrossCoupling UseBr USE 3-BROMO (Fast, Reliable, Mild) MetalExchange->UseBr Mandatory Scale Scale / Cost Sensitivity? CrossCoupling->Scale SmallScale Discovery / Library (mg) Scale->SmallScale LargeScale Process / Kilo (kg) Scale->LargeScale SmallScale->UseBr Time is priority UseCl USE 3-CHLORO (Cheaper, requires active catalyst) LargeScale->UseCl Cost is priority

Figure 1: Strategic decision tree for selecting 3-halo-5,6,7,8-tetrahydroisoquinoline starting materials.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Comparative)

This protocol highlights the conditions required for the Chloro derivative. The Bromo derivative will react significantly faster under these same conditions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%) — Note: For 3-Bromo, Pd(dppf)Cl2 is sufficient.

  • Base: K3PO4 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1)[2]

Workflow:

  • Charge: Add substrate, boronic acid, base, and precatalyst to a reaction vial.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen inhibits the active Pd(0) species).

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Heat:

    • For 3-Bromo: Heat to 60°C . Monitor by LCMS (Complete in ~1-2 h).

    • For 3-Chloro: Heat to 90-100°C . Monitor by LCMS (Complete in ~4-12 h).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Lithium-Halogen Exchange (3-Bromo Specific)

Caution: This reaction generally fails with the 3-Chloro derivative.

Reagents:

  • Substrate: 3-Bromo-5,6,7,8-tetrahydroisoquinoline (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Workflow:

  • Cool: Dissolve substrate in anhydrous THF under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Observation: The solution often turns yellow/orange, indicating the formation of the 3-lithio species.

    • Timing: Stir for 30 minutes at -78°C.

  • Quench: Add Benzaldehyde dropwise. Stir for 1 hour, allowing the mixture to warm to 0°C.

  • Terminate: Quench with saturated NH4Cl solution.

Mechanistic Insight: The Oxidative Addition Barrier

The primary reason for the performance gap in cross-coupling is the activation energy required to break the Carbon-Halogen bond.

Mechanism Pd0 Pd(0)L2 Active Catalyst Complex_Br Oxidative Addition (Low Barrier) Pd0->Complex_Br + 3-Bromo-THIQ Complex_Cl Oxidative Addition (High Barrier) Pd0->Complex_Cl + 3-Chloro-THIQ Int_Br Ar-Pd(II)-Br Stable Intermediate Complex_Br->Int_Br Fast (k_obs high) Int_Cl Ar-Pd(II)-Cl Slow Formation Complex_Cl->Int_Cl Slow (Requires Heat/Ligand) Product Coupled Product Int_Br->Product Transmetallation & Red. Elim. Int_Cl->Product

Figure 2: Kinetic pathway comparison. The oxidative addition of the Chloro-derivative is the rate-limiting step, often requiring higher energy input.

References

  • Sobocinska, M. et al. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines. ACS Omega (2021). [Link]

  • Zawadzka, A. et al. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein J. Org. Chem. (2021).[3][4][5] [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.[Link]

Sources

A Comparative Guide to the Biological Activity of 5,6,7,8-Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Its rigid, three-dimensional structure makes it an ideal starting point for designing ligands that can precisely interact with biological targets. This guide provides an in-depth comparison of THIQ analogs targeting two distinct and highly relevant protein classes: Dopamine Receptors, critical in neuroscience, and Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator in oncology.

This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of structure-activity relationship (SAR) data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Section 1: THIQ Analogs as Dopamine Receptor Ligands

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to motor control, motivation, and reward.[3] The THIQ scaffold has been extensively explored to develop agonists and antagonists for these receptors, particularly for the D2-like (D2, D3, D4) subtypes, which are implicated in conditions like Parkinson's disease and schizophrenia.[4][5]

Comparative Analysis of Dopamine D2/D3 Receptor Affinity

The affinity of THIQ analogs for dopamine receptors is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies have revealed key insights into optimizing potency and selectivity. For instance, N-alkylation and substitution on the aromatic ring are critical for high-affinity binding.

A study of N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline demonstrated that while none of the tested compounds were effective at displacing a D1-selective radioligand, several showed potent displacement of the D2-selective radioligand [3H]spiperone.[6] This indicates a preference for the D2 receptor family. The data highlights that the nature of the N-alkyl groups significantly influences D2 receptor affinity.

Compound IDR Group (at 6-amino position)D2 Receptor Affinity (Ki, nM)Reference
16 N,N-di-n-propyl25[6]
18 N-n-propyl-N-phenylethyl15[6]
ParentUnsubstituted 6-amino>1000[6]

Analysis of Structure-Activity Relationship (SAR): The data clearly indicates that bulky, lipophilic groups at the 6-amino position enhance D2 receptor affinity. The N,N-di-n-propyl substitution in compound 16 provides a significant boost in affinity compared to the unsubstituted parent compound. Further extension with a phenylethyl group, as in compound 18 , results in the most potent analog in this series. This suggests the presence of a large hydrophobic pocket in the D2 receptor binding site that can accommodate these groups, likely contributing to favorable van der Waals interactions. The lack of D1 affinity across this series points to structural differences between the D1 and D2 binding pockets that can be exploited for selectivity.

The Dopamine D2 Receptor Signaling Pathway

THIQ analogs that bind to the D2 receptor modulate its downstream signaling cascades. The D2 receptor is canonically coupled to the Gαi/o family of G proteins.[][8] Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][9] This, in turn, reduces the activity of Protein Kinase A (PKA).

Beyond the canonical G protein pathway, D2 receptors can also signal through β-arrestin-2. This pathway can lead to the inactivation of Akt via dephosphorylation, which subsequently activates GSK3.[] Understanding which pathway an analog preferentially activates (i.e., biased agonism) is a critical area of modern drug discovery.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Gβγ D2R->G_protein Activates BetaArrestin β-Arrestin-2 D2R->BetaArrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces Production THIQ THIQ Agonist THIQ->D2R G_protein->AC Inhibits PKA PKA cAMP->PKA Inhibits Activation Akt Akt BetaArrestin->Akt Inactivates GSK3 GSK3 Akt->GSK3 Reduces Inhibition

Caption: Canonical and β-Arrestin signaling pathways of the Dopamine D2 receptor.

Experimental Protocol: Dopamine Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 receptor.[10] The principle is to measure the ability of a non-radiolabeled test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add receptor membranes, a fixed concentration of radioligand (e.g., [3H]spiperone at its Kd concentration), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membranes, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to saturate the receptors and measure binding to non-receptor components.

    • Competition Wells: Add membranes, radioligand, and serial dilutions of the THIQ test compound.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the THIQ analog.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the analog that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Section 2: THIQ Analogs as BRD4 Inhibitors

Bromodomain-containing protein 4 (BRD4) is an epigenetic "reader" that plays a critical role in regulating gene transcription.[11] It recognizes and binds to acetylated lysine residues on histone proteins, recruiting transcriptional machinery to drive the expression of key genes, including oncogenes like c-Myc.[12] Consequently, inhibiting BRD4 has emerged as a promising therapeutic strategy in oncology.[13]

Comparative Analysis of BRD4 Inhibitory Potency

The development of BRD4 inhibitors has been a major focus, with several THIQ-based compounds showing promise. These inhibitors function by competitively binding to the acetyl-lysine binding pocket within BRD4's bromodomains (BD1 and BD2), preventing its association with chromatin.

The following table compares the inhibitory activity of representative THIQ and other quinoline-based BRD4 inhibitors. Data is often generated using biochemical assays like TR-FRET or AlphaScreen.

Compound IDScaffoldBRD4(BD1) Inhibition (IC50, nM)Reference
(+)-JQ1 Thienotriazolodiazepine77[14][15]
Compound 14 Benzodiazepine10[14]
Compound 15 Benzodiazepine10[14]
Compound 83 Iridium(III) Complex70[14]

Note: While specific IC50 data for a comparative series of 5,6,7,8-THIQ analogs against BRD4 is less prevalent in single publications, the principles of SAR are transferable from related scaffolds like tetrahydroquinolines and benzodiazepines, which also aim to occupy the acetyl-lysine pocket.

Analysis of Structure-Activity Relationship (SAR): The potency of BRD4 inhibitors is driven by their ability to mimic the acetylated lysine histone tail. Key interactions typically involve a hydrogen bond with a critical asparagine residue (Asn140 in BD1) and engagement with surrounding hydrophobic residues.[6] While the core scaffold (like THIQ or benzodiazepine) serves to orient the key pharmacophoric elements, the substituents are crucial for optimizing potency and selectivity. For example, compounds 14 and 15 achieve potent inhibition through a benzodiazepine core, demonstrating that different heterocyclic systems can effectively present the necessary functional groups to the BRD4 binding pocket.[14]

The BRD4 Mechanism of Action in Transcription

BRD4 acts as a transcriptional co-activator. It binds to acetylated histones at super-enhancers and promoters, regions of the genome that drive high-level expression of cell-identity genes.[12] Once bound, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[5] P-TEFb then phosphorylates RNA Polymerase II (Pol II), causing it to transition from a paused state to productive elongation, thereby activating gene transcription.

By occupying the acetyl-lysine binding pocket, THIQ-based inhibitors prevent BRD4 from docking onto chromatin. This disrupts the entire transcriptional activation complex, preventing P-TEFb recruitment and leading to the suppression of target gene expression, most notably the c-Myc oncogene.

BRD4_Pathway cluster_nucleus Cell Nucleus BRD4 BRD4 Ac_Histone Acetylated Histone (on Chromatin) BRD4->Ac_Histone Binds PTEFb P-TEFb Complex Ac_Histone->PTEFb Recruits via BRD4 PolII Paused RNA Polymerase II PTEFb->PolII Phosphorylates Elongation Transcriptional Elongation PolII->Elongation cMyc c-Myc Gene Expression Elongation->cMyc THIQ_Inhibitor THIQ-based BRD4 Inhibitor THIQ_Inhibitor->BRD4

Caption: Mechanism of BRD4 inhibition by THIQ analogs to suppress transcription.

Experimental Protocol: BRD4 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive, fluorescence-based assay to measure the inhibition of the interaction between BRD4 and an acetylated histone peptide.[16][17] HTRF is a robust technology well-suited for high-throughput screening.

Workflow Diagram:

Caption: Workflow for a BRD4 HTRF inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.0, 0.01% BSA).

    • Dilute recombinant GST-tagged BRD4 bromodomain 1 (BD1) protein to the desired final concentration (e.g., 5 nM) in assay buffer.

    • Dilute a biotinylated, tetra-acetylated histone H4 peptide to its final concentration (e.g., 3 nM) in assay buffer.

    • Perform serial dilutions of the THIQ test compounds in assay buffer containing a constant percentage of DMSO (e.g., 1%).[17]

  • Assay Plate Setup (in a 384-well, low-volume plate):

    • Add the THIQ test compound dilutions to the appropriate wells.

    • Add the diluted BRD4(BD1) protein and the biotinylated H4 peptide to all wells.

    • Positive Control: Wells containing BRD4 and peptide but no inhibitor.

    • Negative Control: Wells containing buffer and detection reagents only.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the components to reach binding equilibrium.

  • Addition of Detection Reagents:

    • Prepare a solution of HTRF detection reagents: Terbium (Tb)-cryptate conjugated anti-GST antibody (the donor fluorophore) and Streptavidin-XL665 (the acceptor fluorophore).

    • Add the detection reagent mix to all wells. The anti-GST antibody will bind to the BRD4 protein, and the streptavidin will bind to the biotinylated peptide.

  • Final Incubation:

    • Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the detection antibodies to bind.

  • Signal Reading:

    • Read the plate on an HTRF-compatible microplate reader. The reader will excite the Terbium donor (e.g., at 337 nm) and measure the emission at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission due to FRET).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • When BRD4 and the histone peptide interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal (high ratio).

    • A potent THIQ inhibitor will disrupt this interaction, leading to a low FRET signal.

    • Plot the HTRF ratio against the log concentration of the inhibitor and fit the data to determine the IC50 value.

Conclusion

The 5,6,7,8-tetrahydroisoquinoline scaffold demonstrates remarkable versatility, enabling the development of potent and selective modulators for diverse biological targets. For dopamine D2/D3 receptors, SAR studies emphasize the importance of N- and aryl-substitutions for achieving high affinity, offering pathways to novel therapeutics for neurological disorders. For the epigenetic target BRD4, the THIQ core can serve as a template to design inhibitors that disrupt oncogenic transcription, presenting a valuable strategy in cancer drug discovery. The detailed experimental protocols provided herein serve as a foundation for researchers to quantitatively assess the activity of novel THIQ analogs and further explore the vast therapeutic potential of this privileged chemical scaffold.

References

  • Rashid, A. J., So, C. H., et al. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Progress in Brain Research, 194, 129-143. Available at: [Link]

  • Johnson, M., et al. (2025). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. MDPI. Available at: [Link]

  • Consensus. Molecular pathways of D2 dopamine receptor in striatal medium spiny neurons. Available at: [Link]

  • Synsight. (2024). What are BRD4 modulators and how do they work?. Available at: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2004). Dopamine Receptor Signaling. Taylor & Francis Online. Available at: [Link]

  • Wang, L., et al. (2018). Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth. PNAS. Available at: [Link]

  • Gressel, S., et al. (2022). BRD4: a general regulator of transcription elongation. PMC. Available at: [Link]

  • Miya, M. S. (2020). Role of BRD4 in cancer – A review. IP Journal of Diagnostic Pathology and Oncology. Available at: [Link]

  • Zhang, Y., et al. (2020). General mechanism of JQ1 in inhibiting various types of cancer. Spandidos Publications. Available at: [Link]

  • Kim, J., et al. (2017). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. PMC. Available at: [Link]

  • Synsight. (2023). What are BRD4 inhibitors and how do you quickly get the latest development progress?. Available at: [Link]

  • Trinquet, E., et al. Enabling epigenetics studies from HTS to SAR: a novel HTRF® platform to identify and characterize reader domain inhibitors. Technology Networks. Available at: [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • Helliwell, M., et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar. Available at: [Link]

  • Malfacini, L., et al. (2015). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. PMC. Available at: [Link]

  • Zhao, L., et al. (2020). Targeting Brd4 for cancer therapy: inhibitors and degraders. PMC. Available at: [Link]

  • Campiani, G., et al. (1993). Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives. PubMed. Available at: [Link]

  • Keri, R. S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. PubMed. Available at: [Link]

  • Keri, R. S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

  • Keri, R. S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. Available at: [Link]

  • Innoprot. D2 Dopamine Receptor Assay. Available at: [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Available at: [Link]

  • Singh, P., et al. (2022). Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. bioRxiv. Available at: [Link]

  • Indigo Biosciences. Human Dopamine Receptor D1 Reporter Assay System (DRD1). Available at: [Link]

  • Johnson, N. W., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. Available at: [Link]

  • ResearchGate. (2022). A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. Available at: [Link]

  • Keri, R. S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available at: [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Griffett, K., et al. (2012). Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists. PMC. Available at: [Link]

  • Science.gov. ic50 values compared: Topics by Science.gov. Available at: [Link]

  • Antkiewicz-Michaluk, L., et al. (1995). Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol. PubMed. Available at: [Link]

  • Wikipedia. Substituted tetrahydroisoquinoline. Available at: [Link]

  • Zhang, C., et al. (2023). An updated patent review of BRD4 degraders. PMC. Available at: [Link]

  • Mohapatra, S., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC. Available at: [Link]

  • Figure S2: Drug sensitivity assay –dose response curves and IC50 images. Available at: [Link]

  • ResearchGate. (2021). IC50 curves of compounds 2 (A), 5 (B), and 6 (C) on BRD4(BD1). Data are.... Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.